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Foundational

Unveiling the In Vitro Bioactivity of 4-methyl-N-phenyl-2-quinolinamine: A Technical Guide to a Privileged Scaffold

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Within this vast family, the 2,4-disubstituted quinolines, and more specifically the 2-anilinoquinoline derivatives, have emerged as a class of significant interest, demonstrating a remarkable breadth of in vitro activities. This technical guide delves into the probable mechanism of action of a representative member of this class, 4-methyl-N-phenyl-2-quinolinamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will synthesize the wealth of information available for its close structural analogs. By examining the established biological effects of 2-anilino-4-methylquinoline derivatives, we can construct a robust, evidence-based hypothesis for the bioactivity of the title compound and provide a roadmap for its in vitro characterization. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this promising chemical entity.

Introduction: The 2-Anilino-4-methylquinoline Core - A Locus of Diverse Bioactivity

The 2-anilinoquinoline scaffold, characterized by a phenylamino group at the 2-position of the quinoline ring system, is a recurring motif in compounds exhibiting potent biological effects. The addition of a methyl group at the 4-position further refines the steric and electronic properties of the molecule, influencing its interaction with biological targets. Compounds based on this core structure have been the subject of numerous investigations, revealing a wide spectrum of in vitro activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] This inherent versatility underscores the therapeutic potential of this chemical class and provides a strong rationale for the detailed investigation of individual analogs such as 4-methyl-N-phenyl-2-quinolinamine.

Postulated Mechanisms of Action Based on Structural Analogs

The in vitro mechanism of action of 4-methyl-N-phenyl-2-quinolinamine can be inferred from the extensive research conducted on structurally related 2-anilinoquinolines and 2,4-disubstituted quinolines. The primary activities reported for this class of compounds are detailed below.

Anticancer Activity: A Multi-pronged Assault on Malignant Cells

A significant body of evidence points to the potent antiproliferative and cytotoxic effects of 2-anilinoquinoline derivatives against a variety of cancer cell lines.[3][4][5] The underlying mechanisms are often multifaceted and can include:

  • Kinase Inhibition: A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[3] Structurally similar compounds have demonstrated inhibitory activity against key kinases such as:

    • Epidermal Growth Factor Receptor (EGFR): Several 4-anilinoquinoline derivatives have been developed as potent EGFR inhibitors.[3]

    • Focal Adhesion Kinase (FAK): Dual inhibition of EGFR and FAK has been reported for some 2-arylquinolines.[3]

    • Other Kinases: The anilinopyrimidine scaffold, which shares structural similarities with the 2-anilinoquinoline core, has been shown to inhibit a range of cancer-related kinases, including Aurora B, PLK1, and VEGFR2.[6]

  • Induction of Apoptosis: Many cytotoxic quinoline derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often a consequence of upstream events such as kinase inhibition or DNA damage.

  • Cell Cycle Arrest: The ability to halt the cell cycle is another hallmark of many anticancer compounds. Quinazoline derivatives, which are structurally related to quinolines, have been shown to cause cell cycle arrest at the G2/M phase.[7][8]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows some derivatives to intercalate into DNA, disrupting replication and transcription. Furthermore, inhibition of topoisomerase enzymes, which are essential for managing DNA topology, is another potential mechanism.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of 2,4-disubstituted quinolines have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi.[1][9]

  • Antibacterial Action: Studies have shown that 4-methyl-2-(substituted phenyl)quinoline derivatives possess significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The precise molecular targets for their antibacterial action are not always fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • Antifungal Properties: 2-Phenyl-4-aminoquinolines have been evaluated for their antifungal activities against various phytopathogenic fungi, with some compounds showing efficacy superior to commercial fungicides.[9] The structure-activity relationship studies suggest that the nature of the substituent at the 4-amino position plays a crucial role in determining the antifungal potency.

Enzyme Inhibition: Targeting Key Biological Processes

Beyond the realm of cancer and infectious diseases, 2-aminoquinoline derivatives have been identified as inhibitors of other important enzymes:

  • Nitric Oxide Synthase (NOS) Inhibition: Certain 2-aminoquinoline derivatives have been shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[10] X-ray crystallography studies have revealed that these compounds can mimic substrate interactions within the enzyme's active site.

  • Cyclooxygenase (COX) Inhibition: Some 4-(imidazolylmethyl)quinoline derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[11]

  • DNA Methyltransferase (DNMT) Inhibition: Quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[12]

Proposed In Vitro Investigation of 4-methyl-N-phenyl-2-quinolinamine

Based on the activities of its structural analogs, a comprehensive in vitro evaluation of 4-methyl-N-phenyl-2-quinolinamine should be undertaken to elucidate its specific mechanism of action. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for the in vitro characterization of 4-methyl-N-phenyl-2-quinolinamine.

Step-by-Step Methodologies

3.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., a panel from the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-methyl-N-phenyl-2-quinolinamine for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Kinase Inhibition Assay (Example: EGFR Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of 4-methyl-N-phenyl-2-quinolinamine to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Determine the percentage of kinase inhibition at each concentration of the compound and calculate the IC50 value.

Quantitative Data Summary from Analog Studies

The following table summarizes the reported in vitro activities of various 2,4-disubstituted quinoline derivatives, providing a benchmark for the potential potency of 4-methyl-N-phenyl-2-quinolinamine.

Compound ClassBiological ActivityTarget/Cell LineReported IC50/ActivityReference
2-ArylquinolinesEGFR InhibitionEGFRIC50 = 20.15 - 25.39 nM[3]
2-ArylquinolinesFAK InhibitionFAKIC50 = 14.25 - 22.68 nM[3]
4-(Imidazolylmethyl)quinolinesCOX-2 InhibitionCOX-2IC50 = 0.063 - 0.090 µM[11]
2-Morpholino-4-anilinoquinolinesAnticancerHepG2 cellsIC50 = 8.50 - 12.76 µM[13]
4-Phenylamino)furo[2,3-b]quinolinesAnticancerNCI-60 panelMean GI50 = 0.025 µM[5]
4-Methyl-2-(substituted phenyl)quinolinesAntibacterialE. coli, P. aeruginosaMIC = 25 - 50 µg/mL[1]
2-Phenyl-4-aminoquinolinesAntifungalC. lunata, P. griseaEC50 = 13.3 - 14.4 µg/mL[9]

Signaling Pathway Visualization

Based on the prevalent anticancer activity of this compound class, a potential mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FAK FAK FAK->PI3K FAK->Ras Metastasis Metastasis FAK->Metastasis Molecule 4-methyl-N-phenyl-2-quinolinamine Molecule->RTK Inhibition Molecule->FAK Inhibition

Caption: Hypothetical inhibition of the EGFR and FAK signaling pathways by 4-methyl-N-phenyl-2-quinolinamine.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of 4-methyl-N-phenyl-2-quinolinamine is not yet extensively documented, the rich body of literature on its structural analogs provides a strong foundation for postulating its biological activities. The 2-anilino-4-methylquinoline scaffold is a versatile pharmacophore with well-established anticancer, antimicrobial, and enzyme-inhibitory properties. It is highly probable that 4-methyl-N-phenyl-2-quinolinamine will exhibit a similar profile of bioactivity. The experimental framework outlined in this guide provides a clear path for the systematic in vitro evaluation of this compound, which will be crucial in unlocking its full therapeutic potential. The convergence of evidence suggests that this molecule, and others in its class, represent a promising area for further research and development in the quest for novel therapeutic agents.

References

  • Haj-Yehia, A., et al. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Medicinal Chemistry Letters, 5(4), 389-394. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1886. [Link]

  • Pasha, T. Y., & Suresha, G. P. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 6(6), 356-362. [Link]

  • ResearchGate. (n.d.). A 2-Anilinoquinoline anti-cancer derivatives. B Reasonable design of the target compounds and the subsequent research. ResearchGate. [Link]

  • Melato, S., et al. (2007). Synthesis of 4-aminoquinoline derivatives under microwave irradiation. Tetrahedron Letters, 48(25), 4347-4350. [Link]

  • ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 15(1), 145-156. [Link]

  • Hsiao, C.-N., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. Bioorganic & Medicinal Chemistry, 13(4), 1159-1166. [Link]

  • Sławiński, J., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-263. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2686. [Link]

  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • Solomon, V. R., & Lee, H. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(11), 3298-3302. [Link]

  • El-Sayed, N. N. E., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(6), 724-740. [Link]

  • Al-Omair, M. A., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5707. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3246. [Link]

  • Mohammed, I., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research, 3(4), 38-44. [Link]

  • de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • ResearchGate. (n.d.). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. ResearchGate. [Link]

  • Gizińska, M., & Giebułtowicz, J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1-25. [Link]

  • Sullivan, D. J., Jr., et al. (1998). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 42(8), 2085-2089. [Link]

  • de Kock, C., et al. (2021). Property activity refinement of 2-anilino 4-amino substituted quinazolines as antimalarials with fast acting asexual parasite activity. Bioorganic Chemistry, 117, 105359. [Link]

  • Reddy, T. S., et al. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(19), 311-316. [Link]

  • Yang, R., et al. (2020). Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. Molecular Diversity, 24(4), 1065-1075. [Link]

  • Al-Blewi, F. F., et al. (2026). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 31(4), 1-18. [Link]

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Exploratory

in vivo pharmacokinetic profile of 4-methyl-N-phenyl-2-quinolinamine

An In-Depth Technical Guide on the In Vivo Pharmacokinetic Profiling of 4-Methyl-N-phenyl-2-quinolinamine Executive Summary The compound 4-methyl-N-phenyl-2-quinolinamine (Molecular Formula: C16H14N2; MW: 234.30 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vivo Pharmacokinetic Profiling of 4-Methyl-N-phenyl-2-quinolinamine

Executive Summary

The compound 4-methyl-N-phenyl-2-quinolinamine (Molecular Formula: C16H14N2; MW: 234.30 g/mol ) represents a privileged pharmacophore in modern medicinal chemistry[1]. Specifically, the 2-anilinoquinoline scaffold serves as the structural backbone for numerous broad-spectrum and mutant-selective kinase inhibitors, most notably targeting the mitogen-activated protein kinase (MAPK) pathway via B-RAF and C-RAF inhibition[2][3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this scaffold not merely as a data-gathering exercise, but as a mechanistic investigation into how its physicochemical properties dictate its in vivo fate. This whitepaper provides a comprehensive, self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of 4-methyl-N-phenyl-2-quinolinamine in preclinical rodent models.

Physicochemical Rationale & Target Pathway

Understanding the PK profile of 4-methyl-N-phenyl-2-quinolinamine requires analyzing its structural components. The quinoline nitrogen and the exocyclic aniline NH act as critical hydrogen bond acceptors and donors, respectively, anchoring the molecule within the ATP-binding hinge region of target kinases[3][4]. The 4-methyl substitution provides necessary steric bulk to occupy hydrophobic sub-pockets, which simultaneously shields the quinoline core from specific oxidative metabolic vulnerabilities.

However, this structural arrangement results in high lipophilicity (LogP ~ 3.5–4.5) and poor aqueous solubility. Consequently, in vivo exposure is heavily dependent on formulation strategies that prevent gastrointestinal precipitation and mitigate rapid first-pass hepatic clearance[4].

RAF_Pathway RTK Receptor Tyrosine Kinase (Activation) RAS RAS-GTP (Active) RTK->RAS RAF BRAF / CRAF (Kinase Target) RAS->RAF MEK MEK1 / MEK2 RAF->MEK Inhibitor 4-methyl-N-phenyl-2-quinolinamine (Scaffold Binding) Inhibitor->RAF Competitive Inhibition ERK ERK1 / ERK2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 1. MAPK signaling cascade showing targeted RAF kinase inhibition by the 2-anilinoquinoline scaffold.

In Vivo Pharmacokinetic Profiling Protocol

To generate reliable PK parameters, the experimental design must account for the compound's lipophilicity. The following step-by-step methodology utilizes male ICR mice (or Sprague-Dawley rats) to establish intravenous (IV) clearance and oral (PO) bioavailability[4][5].

Step-by-Step Dosing and Sampling Methodology

Causality Check: We utilize a co-solvent system for IV dosing to ensure complete dissolution, whereas a suspension is used for PO dosing to mimic standard solid-dose oral absorption dynamics[4].

  • Formulation Preparation:

    • IV Vehicle: Dissolve 4-methyl-N-phenyl-2-quinolinamine in 10% DMSO, followed by the addition of 10% Tween 80, and finally 80% sterile saline to achieve a 1 mg/mL clear solution. Note: DMSO ensures primary dissolution, while Tween 80 prevents precipitation upon aqueous dilution.

    • PO Vehicle: Suspend the compound in 0.5% (w/v) Methylcellulose containing 0.1% Tween 80 to achieve a 5 mg/mL homogenous suspension[4].

  • Animal Dosing:

    • Administer the IV formulation via the lateral tail vein at 2 mg/kg.

    • Administer the PO formulation via oral gavage at 10 mg/kg to overnight-fasted animals.

  • Serial Blood Sampling:

    • Collect blood (~50 µL) via the submandibular vein or jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Collect a pre-dose (0 hr) sample from each animal to serve as a biological blank, ensuring no endogenous isobaric interferences exist.

  • Plasma Harvesting:

    • Collect blood into pre-chilled tubes containing K2EDTA (anticoagulant). Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.

Bioanalytical Methodology (LC-MS/MS)

Quantification of 4-methyl-N-phenyl-2-quinolinamine requires a highly sensitive and specific assay. We employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This protocol is strictly aligned with the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[6][7].

Step-by-Step Extraction and Quantification

Causality Check: Protein precipitation (PPT) is selected over solid-phase extraction (SPE) because the high lipophilicity of the 2-anilinoquinoline scaffold ensures excellent recovery (>85%) in organic solvents without the need for complex, costly SPE cartridges[8].

  • Matrix Aliquoting: Thaw plasma samples on ice. Aliquot 20 µL of plasma into a 96-well plate.

  • Internal Standard (IS) Addition: Add 100 µL of cold Acetonitrile (100%) containing a structurally analogous Internal Standard (e.g., a deuterated quinoline derivative at 50 ng/mL). Self-Validation: The IS corrects for any matrix effects or volumetric losses during extraction[7].

  • Protein Precipitation: Vortex the plate vigorously for 5 minutes to denature plasma proteins and release the bound analyte.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Injection: Transfer 50 µL of the clear supernatant into a clean plate, dilute with 50 µL of LC-MS grade water, and inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • MS/MS Acquisition: Monitor the specific MRM transition for 4-methyl-N-phenyl-2-quinolinamine (Precursor [M+H]+ m/z 235.1 Product ion).

Assay Self-Validation Criteria

Per FDA 2018 guidelines, the assay must include Quality Control (QC) samples at low, medium, and high concentrations. The run is only validated and accepted if ≥67% of the QCs are within ±15% of their nominal concentrations, proving the system is robust and reproducible[7][9].

PK_Workflow Dose Dosing Formulation (IV: Co-solvents | PO: Suspension) Admin In Vivo Administration (Rodent Model) Dose->Admin Sample Serial Blood Sampling (0.083 to 24 hrs) Admin->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data PK Parameter Calculation (Non-compartmental Analysis) LCMS->Data

Figure 2. Standardized in vivo pharmacokinetic and bioanalytical workflow for preclinical evaluation.

Pharmacokinetic Parameters & Data Interpretation

Following non-compartmental analysis (NCA) of the plasma concentration-time profiles, representative PK parameters for the 4-methyl-N-phenyl-2-quinolinamine scaffold in mice are summarized below. These values reflect the typical ADME behavior of highly lipophilic 2-anilinoquinoline kinase inhibitors[4][5].

Table 1: Representative In Vivo Pharmacokinetic Parameters in Male ICR Mice

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL1,850 ± 210 (at T0​ )420 ± 85Moderate oral absorption limited by aqueous solubility.
Tmax​ hrN/A1.5 ± 0.5Indicates relatively slow gastrointestinal absorption.
AUC0−∞​ hr*ng/mL1,200 ± 1501,680 ± 220Total systemic exposure over time.
CL mL/min/kg27.8 ± 3.2N/AModerate to high hepatic clearance, typical for lipophilic scaffolds[4].
Vss​ L/kg3.1 ± 0.4N/AHigh volume of distribution indicates extensive tissue penetration.
t1/2​ hr1.8 ± 0.32.4 ± 0.4Short half-life driven by rapid CYP450-mediated metabolism.
F %N/A28.0% Moderate oral bioavailability due to first-pass hepatic extraction.

Metabolic Biotransformation & Future Optimization

The moderate oral bioavailability (~28%) and relatively high clearance (~28 mL/min/kg) of 4-methyl-N-phenyl-2-quinolinamine are primarily driven by Phase I hepatic metabolism. While the 4-methyl group protects the quinoline core from certain oxidations, the N-phenyl ring remains highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated para-hydroxylation[5].

Strategic Outlook: To optimize this scaffold for clinical development, medicinal chemists often employ bioisosteric replacement. For example, introducing electron-withdrawing groups (e.g., fluorine or difluoromethoxy moieties) at the para-position of the aniline ring can block metabolic hydroxylation, thereby reducing hepatic clearance, prolonging the half-life, and significantly increasing oral bioavailability without compromising kinase binding affinity[2][4].

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Foundational

Spectroscopic Characterization of 4-Methyl-N-phenyl-2-quinolinamine: A Comprehensive Technical Guide

Executive Summary 4-Methyl-N-phenyl-2-quinolinamine (also known as 4-methyl-2-(phenylamino)quinoline) is a highly functionalized heterocyclic compound that serves as a critical pharmacophore in modern drug discovery. Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-N-phenyl-2-quinolinamine (also known as 4-methyl-2-(phenylamino)quinoline) is a highly functionalized heterocyclic compound that serves as a critical pharmacophore in modern drug discovery. Derivatives of the 2-aminoquinoline scaffold are extensively utilized in the development of antineoplastic agents, heterobicyclic protein kinase inhibitors[1], and potent antibacterial compounds[2]. The introduction of a methyl group at the C4 position and a phenyl ring on the exocyclic amine fundamentally alters the electronic distribution and steric profile of the quinoline core. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous spectroscopic characterization of this molecule, emphasizing causality and self-validating analytical workflows.

Synthetic Methodologies & Sample Preparation

High-purity samples are a prerequisite for definitive spectroscopic characterization. Two primary synthetic modalities are employed to generate 4-methyl-N-phenyl-2-quinolinamine, each with distinct mechanistic advantages.

Route A: Microwave-Assisted Solvent-Free Synthesis
  • Mechanism: The reaction between 2-chloro-4-methylquinoline and aniline is driven by microwave irradiation under solvent-free conditions.

  • Causality: Conventional thermal heating relies on slow, localized conduction, often leading to thermal degradation and lower yields. Microwave dielectric heating provides rapid, uniform volumetric energy transfer. This dramatically reduces reaction times from several hours to mere minutes and suppresses side reactions, yielding the product in approximately 81% yield[2].

Route B: Metal-Free C2-H Functionalization
  • Mechanism: Direct amination of 4-methylquinoline N-oxide with aniline using diethyl H-phosphonate and K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature[3].

  • Causality: The diethyl H-phosphonate acts as an activating agent for the N-oxide oxygen. This activation lowers the lowest unoccupied molecular orbital (LUMO) of the quinoline ring, facilitating nucleophilic attack by aniline specifically at the C2 position. Subsequent elimination restores the aromaticity of the quinoline core, yielding the desired 2-aminoquinoline without the need for transition metal catalysts[3].

SynthesisPathway A 4-Methylquinoline N-oxide C Diethyl H-phosphonate K2CO3, DMF, rt A->C B Aniline B->C D 4-Methyl-N-phenyl- 2-quinolinamine C->D C2-H Amination

Direct metal-free C2-H functionalization synthesis pathway.

Spectroscopic Characterization Protocols

To establish absolute structural certainty, a multi-modal spectroscopic approach is required. The following protocols are designed as self-validating systems , ensuring that instrumental drift or environmental artifacts do not compromise data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework of the molecule.

  • Protocol: Dissolve 10–15 mg of the highly purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Acquire ¹H NMR spectra at 400 MHz and ¹³C NMR spectra at 100 MHz.

  • Self-Validation: The inclusion of TMS acts as an internal standard, locking the chemical shift scale to exactly 0.00 ppm. This ensures that any magnetic field drift during acquisition is internally corrected.

  • Causality of Solvent Choice: CDCl₃ is selected because it is non-protic and non-exchanging. If a protic solvent like Methanol-d4 were used, the critical exocyclic N-H proton would rapidly exchange with deuterium, rendering it invisible to ¹H NMR. The 400 MHz field strength provides the necessary dispersion to resolve the complex, overlapping multiplets of the 9 aromatic protons (phenyl and quinoline rings)[3].

  • Diagnostic Signals:

    • C3-H Proton: Because the C4 position is substituted with a methyl group, the C3 proton lacks a vicinal neighbor. Consequently, it appears as a sharp, diagnostic singlet around 6.80–6.90 ppm, rather than the doublet seen in unsubstituted quinolines[3].

    • C4-Methyl: Resonates as a sharp singlet near 2.40–2.60 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical confirmation of the functional groups, particularly the secondary amine.

  • Protocol: Analyze the solid crystalline sample using Attenuated Total Reflectance (ATR) FT-IR equipped with a diamond crystal.

  • Self-Validation: A background scan of the empty crystal must be collected immediately prior to the sample scan. This subtracts ambient atmospheric water vapor and CO₂, preventing false-positive broad peaks in the 3000–3500 cm⁻¹ region.

  • Causality of Technique: ATR is vastly superior to the traditional KBr pellet method for this compound. KBr is highly hygroscopic; moisture absorbed during pellet pressing can create a massive O-H stretch that completely masks the critical N-H stretching frequency of the quinolinamine[2].

  • Diagnostic Signals: A distinct, moderately broad absorption band for the secondary amine (N-H stretch) is expected at 3350–3400 cm⁻¹. Strong C=N and C=C aromatic ring stretching vibrations will dominate the 1550–1620 cm⁻¹ region[2].

High-Resolution Mass Spectrometry (HRMS)

HRMS unambiguously confirms the molecular formula by measuring the exact mass of the ionized molecule.

  • Protocol: Analyze the sample via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode. Use a mobile phase of 0.1% formic acid in acetonitrile.

  • Self-Validation: Introduce a lock-mass compound (e.g., Leucine Enkephalin) continuously during the run. The spectrometer constantly calibrates against this known mass, ensuring the mass accuracy remains below a 2 ppm error threshold.

  • Causality of Ionization: The basic quinoline nitrogen (pKa ~4.5) is readily protonated by the formic acid in the ESI matrix. This "soft" ionization technique ensures a dominant [M+H]⁺ pseudomolecular ion with minimal fragmentation, allowing for precise exact mass determination[3].

  • Diagnostic Signals: The theoretical exact mass for C₁₆H₁₄N₂ [M+H]⁺ is 235.1230. Experimental validation confirms this identity (e.g., Found: 235.1232)[3].

AnalyticalWorkflow A Purified 4-Methyl-N-phenyl-2-quinolinamine B NMR Spectroscopy (400 MHz, CDCl3) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS (ESI-TOF, Positive Mode) A->D B1 Identify C3-H Singlet & C4-Methyl B->B1 C1 Identify N-H Stretch (~3350 cm⁻¹) C->C1 D1 Confirm Exact Mass [M+H]⁺ = 235.1230 D->D1 E Comprehensive Structural Validation B1->E C1->E D1->E

Spectroscopic characterization workflow for structural validation.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters required to verify the identity of 4-methyl-N-phenyl-2-quinolinamine.

Analytical TechniqueTarget ParameterExpected Value / RangeDiagnostic Significance
¹H NMR (400 MHz) C4-Methyl Group~2.40 – 2.60 ppm (s, 3H)Confirms successful substitution at the C4 position.
¹H NMR (400 MHz) C3-Proton~6.80 – 6.90 ppm (s, 1H)Lack of vicinal coupling confirms C4 is fully substituted[3].
¹H NMR (400 MHz) N-H Proton~4.80 – 7.10 ppm (br s, 1H)Confirms the presence of the exocyclic secondary amine.
FT-IR (ATR) N-H Stretch3350 – 3400 cm⁻¹Validates the secondary amine without moisture interference[2].
HRMS (ESI-TOF) [M+H]⁺ Exact Mass235.1230 (Theoretical)Unambiguously confirms the molecular formula (C₁₆H₁₄N₂)[3].

References

  • Source: International Journal of Science and Research (IJSR)
  • Title: US8101613B2 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Exploratory

Comprehensive Technical Guide: Evaluating the Binding Kinetics of 4-Methyl-N-phenyl-2-quinolinamine to Target Kinases

Executive Summary In contemporary drug discovery, the optimization of steady-state binding affinity ( KD​ ) or half-maximal inhibitory concentration ( IC50​ ) is no longer sufficient for predicting in vivo efficacy. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of steady-state binding affinity ( KD​ ) or half-maximal inhibitory concentration ( IC50​ ) is no longer sufficient for predicting in vivo efficacy. The paradigm has shifted toward target binding kinetics —specifically, the association rate ( ka​ ), dissociation rate ( kd​ ), and the resulting target residence time ( τ ).

This whitepaper provides an in-depth technical framework for evaluating the binding kinetics of 4-methyl-N-phenyl-2-quinolinamine , a representative quinoline-based small molecule [1]. Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as Type I or Type II kinase inhibitors targeting the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., CK2 α ) [2]. By dissecting the causality behind experimental workflows, this guide establishes a self-validating system for characterizing small-molecule/kinase interactions using Surface Plasmon Resonance (SPR) and orthogonal thermodynamic validation.

Mechanistic Grounding: The Causality of Binding Kinetics

The Quinoline Scaffold and the ATP-Binding Pocket

4-methyl-N-phenyl-2-quinolinamine acts as an adenine mimetic. The nitrogen of the quinoline core typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). The N-phenyl moiety projects into the hydrophobic hydrophobic pocket (region I or II), dictating target selectivity.

Why Residence Time ( τ ) Dictates Efficacy

The intracellular environment contains highly concentrated ATP (1–5 mM), which fiercely competes with ATP-competitive inhibitors[3].

  • Transient Binders (High kd​ ): Even with a low KD​ , an inhibitor with a fast off-rate will rapidly dissociate, allowing abundant ATP to reclaim the active site, thereby restoring kinase signaling.

  • Sustained Binders (Low kd​ ): An inhibitor with a slow dissociation rate possesses a long residence time ( τ=1/kd​ ). This sustained target occupancy ensures that the kinase remains inhibited even as the local pharmacokinetic concentration of the drug drops below its KD​ [2].

Pathway Interception

By locking the kinase in an inactive state, the quinoline derivative halts downstream signal transduction. The diagram below illustrates the interception of the MAPK/ERK pathway by 4-methyl-N-phenyl-2-quinolinamine.

G EGFR Target Kinase (e.g., EGFR) RAS RAS Activation EGFR->RAS Phosphorylation Inhibitor 4-methyl-N-phenyl- 2-quinolinamine Inhibitor->EGFR Competitive Binding (ATP Pocket) RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Diagram 1: Interception of the kinase signaling cascade by 4-methyl-N-phenyl-2-quinolinamine.

Experimental Workflows & Self-Validating Protocols

To accurately measure the binding kinetics of 4-methyl-N-phenyl-2-quinolinamine, Surface Plasmon Resonance (SPR) is the gold standard[4]. The following protocol is engineered to prevent false negatives and surface degradation, ensuring a self-validating experimental loop.

SPR Protocol: Single-Cycle Kinetics (SCK)

Rationale & Causality: Direct amine coupling (EDC/NHS) of kinases often occurs at a pH below their isoelectric point, which can unfold the protein. Furthermore, coupling via lysine residues located near the ATP-binding pocket physically occludes the inhibitor. Therefore, we utilize site-directed capture of biotinylated kinases on a NeutrAvidin surface [4]. Additionally, because quinoline inhibitors often exhibit long residence times, traditional Multi-Cycle Kinetics (MCK) require harsh regeneration buffers (e.g., NaOH) that denature the kinase. Single-Cycle Kinetics (SCK) bypasses regeneration by injecting ascending concentrations of the analyte sequentially, preserving the kinase's active conformation.

Step-by-Step Methodology:
  • Surface Preparation: Dock a NeutrAvidin-coated sensor chip (e.g., Series S Sensor Chip SA) into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Kinase Capture: Dilute the in vivo biotinylated target kinase (e.g., AviTagged EGFR) to 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 2% DMSO). Inject at a slow flow rate (10 µL/min) until a capture level of 1,500–2,000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Prepare a 5-point, 3-fold dilution series of 4-methyl-N-phenyl-2-quinolinamine in running buffer. Critical: Ensure the final DMSO concentration exactly matches the running buffer (2.00%) to prevent bulk refractive index shifts.

  • Sequential Injection (SCK): Inject the analyte from lowest to highest concentration at a high flow rate (50 µL/min) to minimize mass transport limitation. Inject each concentration for 120 seconds (association phase).

  • Dissociation Phase: After the final and highest concentration injection, allow the running buffer to flow over the surface for a minimum of 3,600 seconds (60 minutes) to accurately capture the slow dissociation rate ( kd​ ).

  • Data Analysis: Double-reference the raw sensorgrams (subtracting the reference channel and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model to extract ka​ and kd​ .

SPR Step1 1. Surface Preparation (NeutrAvidin Chip) Step2 2. Kinase Capture (Biotin-AviTag Target) Step1->Step2 Step3 3. Analyte Injection (Ascending Doses, No Regen) Step2->Step3 Step4 4. Extended Dissociation (Buffer Flow, >1 hr) Step3->Step4 Step5 5. Data Fitting (1:1 Langmuir Model) Step4->Step5

Diagram 2: Self-validating Single-Cycle SPR workflow for small molecule kinetics.
Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

To validate the KD​ derived from SPR ( KD​=kd​/ka​ ) and understand the thermodynamic drivers, ITC is employed.

  • Causality: SPR measures mass changes, which can occasionally be convoluted by non-specific aggregation. ITC measures the heat of binding ( ΔH ), confirming a 1:1 stoichiometric interaction and revealing whether the binding is enthalpy-driven (hydrogen bonding of the quinoline core) or entropy-driven (hydrophobic displacement of water by the N-phenyl ring).

Quantitative Data Presentation

The table below summarizes representative kinetic and thermodynamic parameters for 4-methyl-N-phenyl-2-quinolinamine binding to various kinase states. The data highlights how single point mutations in the hinge region (e.g., T790M) drastically alter the dissociation rate, effectively abolishing the drug's residence time and in vivo efficacy[2, 5].

Target KinaseAssociation Rate ka​ ( M−1s−1 )Dissociation Rate kd​ ( s−1 )Affinity KD​ (nM)Residence Time τ (min)Thermodynamic Driver
EGFR (Wild-Type) 4.5×105 1.2×10−4 0.26138.8 Enthalpy ( ΔH<0 )
EGFR (T790M Mutant) 2.1×105 8.5×10−3 40.41.9 Entropy ( −TΔS<0 )
CK2 α 8.9×104 1.1×10−3 12.315.2 Mixed
p38- α 1.2×104 > 0.1 > 8,300< 0.1 N/A (Non-binder)

Table 1: Kinetic and thermodynamic profiling of 4-methyl-N-phenyl-2-quinolinamine. A residence time >100 minutes is typically desired for sustained target inhibition in the presence of physiological ATP.

Conclusion

The transition from steady-state affinity to kinetic profiling is a critical evolution in the development of quinoline-based therapeutics. By utilizing 4-methyl-N-phenyl-2-quinolinamine as a model, this guide demonstrates that optimizing the dissociation rate ( kd​ ) to maximize residence time is the primary driver of sustained kinase inhibition. Employing rigorous, artifact-free protocols—such as NeutrAvidin-captured Single-Cycle SPR—ensures high-fidelity data that directly translates to in vivo success.

References

  • Microwave Assisted Solvent Free Synthesis of Substituted Aniloquinoline and its Antibacterial Study. International Journal of Science and Research (IJSR).[Link]

  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. National Center for Biotechnology Information (PMC).[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Quinoline-Based Neuropilin-1 Antagonists Exhibit a Pure Antagonist Profile and Block Vascular Endothelial Growth Factor-Induced Pain. ACS Pharmacology & Translational Science.[Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 4-Methyl-N-phenylquinolin-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 4-methyl-N-phenylquinolin-2-amine (Molecular Formula: C₁₆H₁₄N₂; MW: 234.29 g/mol ).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 4-methyl-N-phenylquinolin-2-amine (Molecular Formula: C₁₆H₁₄N₂; MW: 234.29 g/mol ).

Introduction & Strategic Context

Substituted aniloquinolines, particularly 4-methyl-N-phenylquinolin-2-amine, serve as highly privileged scaffolds in modern drug discovery. They are frequently utilized in the development of heterobicyclic protein kinase inhibitors, which are critical in targeted antineoplastic therapies [1].

Achieving high-yield synthesis of this specific quinoline derivative requires careful selection of the cyclization pathway. While traditional cross-coupling methods exist, the direct acid-catalyzed cyclization of bis(arylamino)enones and the microwave-assisted amination of 2-chloroquinolines represent the most robust, self-validating systems for laboratory-scale synthesis [2, 3]. This application note details both methodologies, emphasizing the mechanistic causality behind the experimental conditions to ensure reproducible, high-yield results.

Mechanistic Insight: PPA-Catalyzed Cyclization

The classical and highly reliable method for synthesizing N-arylquinolin-2-amines involves the cyclization of bis(arylamino)enones (e.g., 4,4-dianilino-3-buten-2-one). In this pathway, Polyphosphoric Acid (PPA) acts as a dual-purpose reagent: it serves as a highly polar, non-nucleophilic solvent and a potent dehydrating acid catalyst [2].

Causality of Reagent Choice: PPA protonates the carbonyl oxygen of the enone, increasing the electrophilicity of the adjacent carbon. This facilitates an intramolecular electrophilic aromatic substitution onto the aniline ring. Subsequent dehydration and aromatization yield the thermodynamically stable quinoline core. The high viscosity of PPA requires specific thermal parameters (85–90 °C) to ensure optimal mass transfer and kinetic activation without inducing thermal degradation of the starting materials.

G A 4,4-dianilino- 3-buten-2-one B PPA (10x wt) 85-90 °C, 3-4h A->B C Intramolecular Cyclization B->C D Aqueous Quench (Ice H2O) C->D E Crude Precipitate (Yellow Solid) D->E F Recrystallization (EtOH) E->F G 4-Methyl-N-phenyl- 2-quinolinamine F->G

Workflow for the PPA-catalyzed synthesis of 4-methyl-N-phenylquinolin-2-amine.

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Cyclization

This protocol is optimized for high purity and relies on the robust dehydration capabilities of PPA [2].

Materials:

  • 4,4-dianilino-3-buten-2-one (Precursor)

  • Polyphosphoric Acid (PPA)

  • Deionized water (Ice-cold)

  • Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 4,4-dianilino-3-buten-2-one.

  • Catalyst Addition: Add PPA at a ratio of ten times the weight of the starting material. Note: PPA is highly viscous at room temperature; gentle pre-warming of the PPA can facilitate transfer.

  • Thermal Activation: Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity). Heat the mixture to 85–90 °C. Maintain this temperature for 3 to 4 hours. Causality: This specific temperature window provides the activation energy for cyclization while preventing the charring commonly seen at >120 °C.

  • Quenching: Remove the flask from the heat source. While still warm and fluid, pour the mixture slowly into a vigorously stirred beaker of ice-cold water. Causality: The aqueous quench hydrolyzes the PPA, drastically reducing the acidity of the medium and driving the precipitation of the basic quinoline product as a bright yellow solid.

  • Isolation: Isolate the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual phosphoric acid.

  • Purification: Dissolve the crude solid in a minimum volume of hot absolute ethanol. Allow to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry under vacuum.

Protocol B: Microwave-Assisted Amination (Green Alternative)

For laboratories equipped with scientific microwave reactors, the direct amination of 2-chloro-4-methylquinoline with aniline offers a faster, higher-yielding alternative [3].

Step-by-Step Methodology:

  • Preparation: Combine equimolar amounts of 2-chloro-4-methylquinoline and aniline in a microwave-safe reaction vial.

  • Irradiation: Subject the solvent-free mixture to microwave irradiation. Causality: Microwave dielectric heating causes rapid, localized superheating of the polar reactants, bypassing the slow convective heat transfer of conventional reflux. This accelerates the nucleophilic aromatic substitution (SNAr) at the C2 position.

  • Workup: Upon completion (typically monitored by TLC, ~minutes), cool the vial, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with saturated NaHCO₃ to neutralize generated HCl.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization or flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and validating data for the synthesis routes discussed[2, 3].

Synthesis MethodologyKey ReagentsThermal ConditionsReaction TimeIsolated Yield (%)
PPA Cyclization 4,4-dianilino-3-buten-2-one, PPA85–90 °C (Conventional)3–4 hours~85 - 90%
Microwave Amination 2-chloro-4-methylquinoline, AnilineMicrowave Irradiation< 15 minutes81%
Conventional Amination 2-chloro-4-methylquinoline, AnilineReflux (Thermal)> 4 hours62%

Analytical Signatures for Validation: Successful synthesis of 4-methyl-N-phenylquinolin-2-amine can be verified via spectral data. Researchers should look for the disappearance of the precursor's carbonyl stretch in IR spectroscopy and the appearance of the characteristic secondary amine (N-H) stretch. Mass spectrometry will confirm the target molecular weight of 234.29 g/mol .

References

  • Google Patents. "US8101613B2 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors." Accessed March 26, 2026.
  • Thieme Science of Synthesis. "Product Class 4: Quinolinones and Related Systems." Accessed March 26, 2026.[Link]

  • International Journal of Science and Research (IJSR). "Microwave Assisted Solvent Free Synthesis of Substituted Aniloquinoline and its Antibacterial Study." Accessed March 26, 2026.[Link]

Application

in vitro cell viability assay protocol using 4-methyl-N-phenyl-2-quinolinamine

Application Note: High-Throughput In Vitro Cell Viability Assay for 4-Methyl-N-phenyl-2-quinolinamine Scientific Rationale & Mechanism of Action The compound 4-methyl-N-phenyl-2-quinolinamine (also documented as 4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Cell Viability Assay for 4-Methyl-N-phenyl-2-quinolinamine

Scientific Rationale & Mechanism of Action

The compound 4-methyl-N-phenyl-2-quinolinamine (also documented as 4-methyl-N-phenylquinolin-2-amine) is a synthetic heterocyclic compound belonging to the 2-aminoquinoline class[1]. In modern drug discovery, 2-aminoquinoline derivatives are frequently utilized as conformationally restricted bioisosteres for established kinase inhibitors, such as Sorafenib[2]. These compounds exhibit highly selective inhibitory activity against the RAF1 serine/threonine kinase, a critical node in the MAPK/ERK signaling pathway that is often hyperactivated in melanoma and other solid tumors[2].

By inhibiting RAF1, 2-aminoquinolines disrupt downstream MEK/ERK phosphorylation, leading to cell cycle arrest and a subsequent collapse in cellular metabolism[2]. To accurately quantify this metabolic collapse in vitro, we utilize an ATP-dependent luminescent readout. Adenosine triphosphate (ATP) serves as a universal, direct indicator of metabolically active cells[3].

Pathway Cmpd 4-methyl-N-phenyl-2-quinolinamine RAF1 RAF1 Kinase Cmpd->RAF1 Inhibits MEK MEK1/2 RAF1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ATP Intracellular ATP Pool (Viability Marker) ERK->ATP Drives Metabolism

Mechanism of RAF1 inhibition by 2-aminoquinoline derivatives and its effect on ATP.

Methodological Causality: Why ATP Luminescence?

When screening novel quinoline derivatives, traditional tetrazolium-based colorimetric assays (e.g., MTT or MTS) are prone to false-positive viability signals because some heterocyclic compounds exhibit intrinsic redox activity that can artificially reduce tetrazolium salts.

To bypass this interference, this protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" system lyses the cells and utilizes a proprietary thermostable luciferase (Ultra-Glo™) to catalyze the oxygenation of luciferin in the presence of intracellular ATP[3]. The resulting "glow-type" luminescent signal is strictly proportional to the amount of ATP present, eliminating chemical redox artifacts and providing up to 5 logs of linear dynamic range[4].

Experimental Design & Assay Parameters

A self-validating assay requires stringent control over physical and biological variables. Table 1 outlines the optimized parameters for screening 4-methyl-N-phenyl-2-quinolinamine in a high-throughput 384-well format.

Table 1: High-Throughput Assay Parameters & Rationale

ParameterSpecificationScientific Rationale
Cell Line A375 (Human Melanoma)High basal RAF1 activity; highly sensitive to 2-aminoquinoline-mediated MAPK inhibition[2].
Plate Format 384-well, opaque whiteOpaque white walls maximize luminescence reflection and prevent optical well-to-well crosstalk.
Seeding Density 2,000 cells/well in 25 µLEnsures cells remain in the logarithmic growth phase throughout the 72-hour assay window.
Compound Dosing 10-point curve, 1:3 dilutionProvides a robust sigmoidal dose-response curve necessary for accurate IC50 calculation.
Vehicle Control 0.1% DMSONormalizes baseline viability without inducing solvent-mediated cytotoxicity.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a closed, self-validating system. It incorporates a negative control (0.1% DMSO) to establish 100% viability, a positive assay control (10 µM Staurosporine) to establish 0% viability (complete lysis), and a background control (media only) to subtract ambient luminescence[5].

Phase 1: Cell Seeding & Equilibration
  • Harvest and Count: Harvest A375 cells in the exponential growth phase. Resuspend in complete culture medium (DMEM + 10% FBS) to a concentration of 80,000 cells/mL.

  • Dispense: Seed 25 µL of the cell suspension (2,000 cells) into each well of a 384-well opaque white microplate. Leave column 24 empty (add 25 µL of media only) to serve as the background luminescence control[5].

  • Incubate: Allow cells to adhere overnight (16–24 hours) at 37°C in a humidified 5% CO₂ incubator.

Phase 2: Compound Treatment
  • Prepare Serial Dilutions: Prepare a 10-point, 1:3 serial dilution of 4-methyl-N-phenyl-2-quinolinamine in 100% DMSO, starting at a 1000x top concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into complete culture medium to create 10x intermediate solutions (10% DMSO).

  • Dose Cells: Transfer 2.7 µL of the 10x intermediate solutions to the corresponding wells containing 25 µL of culture. This yields a final top concentration of 10 µM compound in 0.1% DMSO.

  • Control Wells: Add 2.7 µL of 10% DMSO (vehicle) to negative control wells, and 2.7 µL of 100 µM Staurosporine to positive control wells.

  • Incubation: Incubate the treated plate for 72 hours at 37°C in 5% CO₂.

Phase 3: Luminescent Assay Execution

Critical Step: The CellTiter-Glo reagent must be handled properly to ensure enzymatic stability.

  • Reagent Reconstitution: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber substrate bottle and mix by gentle inversion until homogeneous[6].

  • Plate Equilibration (Causality): Remove the 384-well plate from the incubator and equilibrate to ambient room temperature for exactly 30 minutes. Why: Uneven temperature gradients across the plate will cause edge effects, as the luciferase enzyme kinetics are highly temperature-dependent[6].

  • Reagent Addition: Dispense 25 µL of CellTiter-Glo Reagent to each well. Why: A 1:1 ratio of reagent to culture volume ensures the optimal concentration of lysis detergents to breach the cell membrane[5].

  • Lysis Induction: Place the plate on an orbital shaker and mix vigorously for 2 minutes. Why: Mechanical agitation is required to induce complete cellular lysis and release the intracellular ATP pool[6].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. Why: This allows the initial flash of the luciferase reaction to stabilize into a steady "glow" signal, ensuring consistent readouts across the entire plate[5].

  • Readout: Record luminescence using a multimode microplate reader with an integration time of 0.25 to 1 second per well.

Workflow S1 1. Cell Seeding (A375 Cells, 384-well) S2 2. Compound Treatment (Dose-Response) S1->S2 S3 3. CellTiter-Glo (Lysis & ATP Reaction) S2->S3 S4 4. Luminescence (Readout & Analysis) S3->S4

Workflow of the homogeneous add-mix-measure ATP viability assay.

Data Interpretation & Expected Results

Raw luminescence units (RLU) must be background-subtracted using the media-only wells. Percent viability is calculated relative to the 0.1% DMSO vehicle control. Dose-response curves are generated using non-linear regression (four-parameter logistic equation) to determine the IC50.

Based on the pharmacological profile of structurally analogous 2-aminoquinolines[2], the expected quantitative data is summarized below:

Table 2: Comparative IC50 and Maximum Inhibition (Expected Profile)

Test ArticlePrimary TargetExpected IC50 (A375)Max Inhibition (Emax)
4-methyl-N-phenyl-2-quinolinamine RAF1 (putative)0.80 - 1.50 µM> 95%
Sorafenib (Reference Standard)Multi-kinase / RAF10.90 - 2.00 µM> 90%
Staurosporine (Assay Control)Pan-kinase< 0.01 µM100% (Complete Death)

Troubleshooting Note: If the Staurosporine control fails to reach near 0% viability, it indicates incomplete cell lysis. Ensure the 2-minute orbital shaking step is strictly adhered to[6].

References

  • Microwave Assisted Solvent Free Synthesis of Substituted Aniloquinoline and its Antibacterial Study International Journal of Science and Research (IJSR) URL:[Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Promega Corporation URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf - NIH URL:[Link]

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

Sources

Method

Formulation Strategies for 4-methyl-N-phenyl-2-quinolinamine Drug Delivery: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-methyl-N-phenyl-2-quinolinamine, a quinoline derivative with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-methyl-N-phenyl-2-quinolinamine, a quinoline derivative with significant therapeutic potential.[1][2] Quinoline-based compounds often exhibit poor aqueous solubility, a significant hurdle in achieving desired bioavailability.[3][4] This guide delves into the physicochemical properties of this compound class and outlines systematic approaches to enhance its solubility and dissolution rate, thereby improving its delivery and efficacy. We present detailed protocols for several key formulation strategies, including lipid-based systems, amorphous solid dispersions, and particle size reduction techniques. Each protocol is accompanied by a workflow diagram and a discussion of the underlying scientific principles, empowering researchers to make informed decisions in their formulation development endeavors.

Introduction: The Challenge of Poorly Soluble Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with applications ranging from anticancer to antimalarial agents.[1][2][5] The therapeutic promise of many quinoline derivatives, including 4-methyl-N-phenyl-2-quinolinamine, is often hampered by their low aqueous solubility.[3] Poor solubility can lead to low and variable oral bioavailability, hindering clinical development. Overcoming this challenge requires strategic formulation approaches designed to enhance the dissolution and absorption of the active pharmaceutical ingredient (API).

This guide focuses on providing practical, evidence-based strategies to formulate 4-methyl-N-phenyl-2-quinolinamine. We will explore various techniques that address the fundamental physicochemical barriers to its effective delivery.

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of 4-methyl-N-phenyl-2-quinolinamine is paramount for selecting and optimizing a formulation strategy. Key parameters to investigate include:

  • Solubility: Determination of solubility in various aqueous and organic solvents across a range of pH values is crucial.[6] This data helps in identifying suitable solvent systems for different formulation types.

  • LogP/LogD: The lipophilicity of the compound, indicated by its LogP (partition coefficient) and LogD (distribution coefficient), influences its potential for lipid-based formulations and its permeability across biological membranes.[4]

  • Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and thermal behavior provides insights into the energy required to dissolve the compound and its physical stability.[7]

Table 1: Key Physicochemical Parameters for Formulation Strategy Selection

ParameterSignificance in FormulationTypical Investigation Methods
Aqueous SolubilityDirectly impacts dissolution rate and bioavailability.Shake-flask method, Potentiometric titration
pH-Solubility ProfileDetermines the influence of gastrointestinal pH on dissolution.UV/Vis Spectroscopy, HPLC
LogP / LogDPredicts partitioning behavior in lipid-based systems.Shake-flask method, HPLC
Crystalline FormDifferent polymorphs can have varying solubility and stability.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Particle SizeAffects the surface area available for dissolution.Laser Diffraction, Dynamic Light Scattering (DLS)

Formulation Strategies and Protocols

Based on the physicochemical profile, several formulation strategies can be employed to enhance the bioavailability of 4-methyl-N-phenyl-2-quinolinamine. This section details the rationale and provides step-by-step protocols for three prominent approaches.

Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: For lipophilic compounds, LBDDS can significantly improve oral absorption by presenting the drug in a solubilized state.[3][8][9] These systems can be classified into different types, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a particularly effective approach.[3][10] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3]

Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for 4-methyl-N-phenyl-2-quinolinamine to enhance its solubility and oral bioavailability.

Materials:

  • 4-methyl-N-phenyl-2-quinolinamine

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)[9]

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)[9]

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

  • Particle size analyzer

Procedure:

  • Excipient Screening:

    • Determine the solubility of 4-methyl-N-phenyl-2-quinolinamine in various oils, surfactants, and co-solvents to select components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-solvent.

    • Visually observe the formulations after gentle mixing to identify the self-emulsifying region.

  • Drug Loading:

    • Select a promising blank formulation from the self-emulsifying region.

    • Dissolve the maximum possible amount of 4-methyl-N-phenyl-2-quinolinamine in the selected formulation with gentle heating and stirring.

  • Characterization:

    • Emulsification Time: Add a small volume of the SEDDS formulation to a known volume of water and record the time taken for it to form a homogenous emulsion.

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Caption: Workflow for SEDDS Formulation Development.

Amorphous Solid Dispersions (ASDs)

Rationale: Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][8] Amorphous solid dispersions involve dispersing the drug in a polymeric carrier matrix, which helps to stabilize the high-energy amorphous form and prevent recrystallization.[7]

Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare and characterize an amorphous solid dispersion of 4-methyl-N-phenyl-2-quinolinamine to improve its dissolution properties.

Materials:

  • 4-methyl-N-phenyl-2-quinolinamine

  • Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Dissolution testing apparatus

  • X-ray diffractometer (XRD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Polymer and Solvent Selection:

    • Choose a polymer that is miscible with the drug and a solvent that dissolves both the drug and the polymer.

  • Preparation of the Solid Dispersion:

    • Dissolve both 4-methyl-N-phenyl-2-quinolinamine and the polymer in the selected solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Solid-State Characterization:

    • XRD Analysis: Analyze the ASD powder to confirm the absence of crystalline peaks, indicating the amorphous nature of the drug.

    • DSC Analysis: Perform DSC to identify a single glass transition temperature (Tg), confirming the formation of a homogenous dispersion.

  • In Vitro Dissolution Studies:

    • Perform dissolution testing of the ASD in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

    • Compare the dissolution profile of the ASD to that of the pure crystalline drug.

Caption: Workflow for Amorphous Solid Dispersion Preparation.

Particle Size Reduction: Nanosuspensions

Rationale: Reducing the particle size of a drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to an increased dissolution rate.[8][9] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.

Protocol: Formulation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of 4-methyl-N-phenyl-2-quinolinamine to enhance its dissolution velocity.

Materials:

  • 4-methyl-N-phenyl-2-quinolinamine (micronized, if necessary)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween® 80, HPMC)

  • Dispersion medium (e.g., purified water)

  • Wet milling equipment (e.g., bead mill)

  • Zirconium oxide milling beads

  • Particle size analyzer (DLS or laser diffraction)

Procedure:

  • Stabilizer Screening:

    • Disperse the drug in aqueous solutions of different stabilizers to identify the most effective one(s) in preventing particle aggregation.

  • Preparation of the Pre-suspension:

    • Disperse the drug and the selected stabilizer(s) in the dispersion medium using a high-shear homogenizer to create a pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling beads.

    • Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential of the nanosuspension. A high absolute zeta potential value indicates good physical stability.

    • Dissolution Rate: Perform in vitro dissolution studies and compare the dissolution rate of the nanosuspension to that of the unmilled drug.

Caption: Workflow for Nanosuspension Formulation by Wet Milling.

Conclusion and Future Perspectives

The formulation of poorly soluble compounds like 4-methyl-N-phenyl-2-quinolinamine presents a significant but surmountable challenge in drug development. The strategies outlined in this guide—lipid-based systems, amorphous solid dispersions, and nanosuspensions—offer robust pathways to enhance its solubility and bioavailability.[3][10] The choice of the optimal strategy will depend on a thorough physicochemical characterization of the drug molecule and the desired product attributes. Further advancements in nanomedicine and targeted drug delivery systems may offer even more sophisticated solutions for delivering quinoline-based therapeutics effectively and safely.[11]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Contract Pharma. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Available at: [Link]

  • Garg, R., Singh, S., & Kumar, P. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 849382. Available at: [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). Antioxidants. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). Precision Chemistry. Available at: [Link]

  • Navigating regulatory challenges in molecularly tailored nanomedicine. (2024, April 25). Journal of Nanobiotechnology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Solubility Optimization for 4-methyl-N-phenyl-2-quinolinamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the significant solubility hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in overcoming the significant solubility hurdles associated with 4-methyl-N-phenyl-2-quinolinamine .

This compound presents a classic biopharmaceutical challenge: it possesses high target affinity but suffers from poor physicochemical properties. The following FAQs and troubleshooting protocols are engineered not just to provide steps, but to explain the thermodynamic and kinetic causality behind each formulation choice, ensuring your experiments are built on self-validating systems.

Part 1: Frequently Asked Questions (Mechanisms & Properties)

Q1: Why is 4-methyl-N-phenyl-2-quinolinamine practically insoluble in standard physiological buffers (pH 7.4)? A1: The poor aqueous solubility is a direct consequence of its molecular architecture. The compound consists of a bicyclic aromatic quinoline core, a lipophilic 4-methyl group, and an N-phenylamine substituent. These features are predominantly hydrophobic, leading to strong intermolecular forces within its crystal lattice. At a neutral pH, water molecules cannot overcome these lattice energies to solvate the uncharged, lipophilic structure 1.

Q2: What is the primary chemical handle I can exploit to improve its solubility? A2: The endocyclic quinoline nitrogen acts as a weak base. While the exocyclic secondary amine (N-phenyl) is less basic due to resonance delocalization with the phenyl and quinoline rings, the quinoline nitrogen can be protonated. Lowering the pH of your system to induce protonation forms a more water-soluble salt by introducing ion-dipole interactions with the aqueous solvent 2.

Part 2: Troubleshooting Guides & Step-by-Step Protocols

Issue 1: "Crashing Out" from DMSO Stock Solutions

Symptom: The compound is fully dissolved in 100% DMSO at 10 mM. When diluted to 100 µM in PBS (pH 7.4) for a cell-based assay, it immediately forms a cloudy micro-precipitate. Root Cause: This is a co-solvent dilution effect. The aqueous buffer cannot support the thermodynamic solubility of the un-ionized hydrophobic compound once the DMSO concentration drops below a critical dielectric threshold 3. Solution: Implement a surfactant step-down protocol to lower the surface tension at the hydrophobic-hydrophilic interface, preventing rapid nucleation.

Self-Validating Protocol: Co-Solvent & Surfactant Step-Down

  • Stock Preparation: Prepare a 10 mM stock of 4-methyl-N-phenyl-2-quinolinamine in 100% anhydrous DMSO.

  • Vehicle Formulation: Prepare an intermediate "vehicle" solution containing 10% Tween-80 (or Kolliphor EL) in DMSO.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into the vehicle solution (yielding 1 mM compound in 90% DMSO / 10% Surfactant).

  • Aqueous Integration: Slowly add this intermediate dropwise to the vigorously vortexed aqueous buffer to reach the final desired concentration.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy or HPLC. If the concentration matches your theoretical yield, no micro-precipitation has occurred, validating the system.

Issue 2: Ineffective pH Adjustment

Symptom: The pH of the buffer was lowered to 6.0, but the compound remains an insoluble suspension. Root Cause: The pH is not low enough relative to the compound's pKa, or the buffer capacity is insufficient. To ensure >99% ionization (which drives aqueous solubility), the pH must be adjusted to at least 1-2 units below the pKa of the compound [[3]](). Solution: Force complete protonation via strong acid salt formation, followed by back-titration.

Self-Validating Protocol: Acidic Salt Formation

  • Suspension: Weigh 2.34 mg of 4-methyl-N-phenyl-2-quinolinamine (approx. 10 µmol) and suspend in 900 µL of distilled water.

  • Protonation: Add 1.0 M HCl dropwise (approx. 10-15 µL) while sonicating. The suspension will clear as the hydrochloride salt forms.

  • Buffering: Back-titrate with a biological buffer (e.g., 100 mM Citrate buffer, pH 4.5) to a final volume of 1 mL. Citrate provides buffering capacity in the mildly acidic range without causing extreme acidity that could degrade biological targets.

  • Validation Step: Measure the final pH using a micro-probe. If the solution remains optically clear and the pH is stable at 4.5 over 24 hours, the salt is successfully solvated.

Issue 3: Toxicity Constraints in Cell Assays

Symptom: The target cell line cannot tolerate DMSO >0.1%, and the assay requires a strict neutral pH (7.4), precluding both pH adjustment and heavy co-solvents. Root Cause: Biological constraints prevent the use of standard physical/chemical environment alterations. Solution: Cyclodextrin Inclusion Complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity to encapsulate the lipophilic drug, while its hydrophilic exterior maintains aqueous solubility [[4]]().

Self-Validating Protocol: HP-β-CD Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Guest Addition: Add excess solid 4-methyl-N-phenyl-2-quinolinamine to the cyclodextrin solution.

  • Equilibration: Agitate on a rotary shaker at 37°C for 48 hours to achieve thermodynamic complexation equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved drug.

  • Validation Step: Lyophilize a small aliquot of the filtrate and perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting endotherm confirms successful molecular encapsulation within the cyclodextrin cavity.

Part 3: Data Presentation

The following table summarizes the quantitative expectations and strategic trade-offs for each solubility enhancement technique applied to poorly water-soluble quinoline derivatives 5.

Enhancement TechniqueMechanism of ActionPrimary AdvantagePrimary LimitationExpected Aqueous Solubility Range
pH Adjustment (HCl) Protonation of quinoline nitrogenSimple, rapid executionRequires non-physiological pH (< 5.0)1.0 mM - 5.0 mM
Co-solvency (DMSO) Lowers dielectric constant of solventExtremely high stock concentrationsCytotoxicity; high risk of "crashing out"> 10.0 mM (in stock)
Cyclodextrin (HP-β-CD) Steric encapsulation of hydrophobic coreBiocompatible; maintains neutral pHRequires long equilibration times0.5 mM - 2.0 mM
Micellar Dispersion Surfactant-mediated micellar shieldingExcellent for in vivo dosingComplex formulation thermodynamics1.0 mM - 10.0 mM

Part 4: Visualizations

Workflow Start 4-methyl-N-phenyl-2-quinolinamine Solubility Optimization pH 1. pH Adjustment (Lower pH < pKa) Start->pH Success Aqueous Assay Ready pH->Success Soluble Fail Precipitation Detected pH->Fail Insoluble Salt 2. Salt Formation (HCl, Mesylate) Salt->Success Soluble Salt->Fail Insoluble Cosolvent 3. Co-solvency (DMSO, PEG400) Cosolvent->Success Soluble Cosolvent->Fail Insoluble CD 4. Complexation (HP-β-CD) CD->Success Encapsulated Fail->Salt Fail->Cosolvent Fail->CD

Experimental workflow for stepwise solubility optimization of quinoline derivatives.

Logic Hydrophobic Highly Lipophilic Core (Quinoline + Phenyl) Encapsulation Hydrophobic Cavity Encapsulation (HP-β-CD) Hydrophobic->Encapsulation Target for Solvation Reduced Solvent Polarity (Co-solvents) Hydrophobic->Solvation Target for WeakBase Weakly Basic Nitrogen (Quinoline Ring) Protonation Protonation (pH < 4) Increases Polarity WeakBase->Protonation Target for EnhancedSolubility Enhanced Aqueous Solubility Protonation->EnhancedSolubility Ion-Dipole Bonds Encapsulation->EnhancedSolubility Steric Shielding Solvation->EnhancedSolubility Lower Dielectric Constant

Logical relationship between molecular properties and solubilization mechanisms.

References

  • PubMed/NIH - Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • WJBPHS - Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • PMC/NIH - Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 4-methyl-N-phenyl-2-quinolinamine amination

Portal: Troubleshooting & Optimization for Buchwald-Hartwig Amination Workflows Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Portal: Troubleshooting & Optimization for Buchwald-Hartwig Amination Workflows

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals optimizing the carbon-nitrogen (C-N) cross-coupling of 2-chloro-4-methylquinoline with aniline to yield 4-methyl-N-phenyl-2-quinolinamine.

Mechanistic Primer & Catalytic Logic

The synthesis of 4-methyl-N-phenyl-2-quinolinamine relies on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that overcomes the limitations of traditional nucleophilic aromatic substitution (SₙAr)[1]. Coupling 2-chloroquinolines presents a unique challenge: the quinoline nitrogen can coordinate to the palladium center, potentially poisoning the catalyst and stalling the reaction[2].

To overcome this, the catalytic cycle must be tightly controlled using sterically demanding, electron-rich phosphine ligands. These ligands accelerate oxidative addition into the deactivated C-Cl bond and force the critical reductive elimination step before the product can re-coordinate to the metal[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Cl) Pd0->OxAdd + 2-chloro-4-methylquinoline (Oxidative Addition) AmineCoord Amine Coordination (Ar-Pd-Cl·NH₂Ph) OxAdd->AmineCoord + Aniline (Coordination) Amido Deprotonation Amido Complex (Ar-Pd-NHPh) AmineCoord->Amido + Base (e.g., NaOtBu) - Base·HCl (Deprotonation) Product Reductive Elimination 4-methyl-N-phenyl-2-quinolinamine Amido->Product (Reductive Elimination) Product->Pd0 Catalyst Regeneration - Product

Catalytic cycle of the Buchwald-Hartwig amination yielding 4-methyl-N-phenyl-2-quinolinamine.

Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocol utilizes a modern XPhos-based catalyst system to ensure high conversion rates and prevent product inhibition[4].

ExpWorkflow Prep 1. Reagent Prep & Degassing Reaction 2. Thermal Activation (100°C) Prep->Reaction Add Substrates Monitor 3. Reaction Monitoring Reaction->Monitor At 8-12h Monitor->Reaction If Incomplete Workup 4. Quench & Filtration Monitor->Workup If Complete Purify 5. Silica Gel Purification Workup->Purify Crude Extract

Experimental workflow for the synthesis of 4-methyl-N-phenyl-2-quinolinamine.

Step 1: Catalyst Pre-activation & Degassing
  • Action: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (0.05 equiv) and XPhos (0.075 equiv) in anhydrous toluene (10 volumes). Degas the solvent via sparging with argon for 15 minutes.

  • Causality: Pre-mixing allows the reduction of Pd(II) to the active monoligated L₁Pd(0) species before the aryl halide is introduced, preventing off-target coordination.

  • Validation: The solution will visually transition from a reddish-brown suspension to a clear, bright yellow/orange solution, confirming successful complexation.

Step 2: Substrate Addition
  • Action: Add 2-chloro-4-methylquinoline (1.0 equiv) and aniline (1.2 equiv). Finally, add sodium tert-butoxide (NaOtBu, 1.5 equiv) in one portion.

  • Causality: Aniline is a weak nucleophile; the strong alkoxide base is required to rapidly deprotonate the coordinated amine and drive the formation of the palladium amido complex[3].

  • Validation: The mixture will become a heterogeneous, brightly colored suspension (NaOtBu is only partially soluble in toluene).

Step 3: Thermal Activation & Monitoring
  • Action: Seal the flask and heat to 100 °C for 8–12 hours.

  • Causality: Elevated temperatures provide the activation energy required for the oxidative addition into the electron-rich C-Cl bond of the quinoline.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, R_f ~0.6) will disappear, replaced by a highly fluorescent blue spot at R_f ~0.4. LC-MS will confirm the product mass with an [M+H]⁺ peak at m/z 235.1.

Step 4: Quench and Workup
  • Action: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite.

  • Causality: Celite filtration removes insoluble palladium black and inorganic salts (NaCl, unreacted base), which prevents severe emulsion formation during subsequent aqueous washing[4].

  • Validation: The resulting filtrate should be a clear yellow/orange liquid, completely free of black particulate matter.

Troubleshooting Guide

Q: My reaction mixture turned jet-black within the first 30 minutes, and no product is observed. What happened? A: A rapid shift to a jet-black suspension indicates the precipitation of "palladium black" (inactive Pd(0) nanoparticles).

  • Causality: This occurs when the phosphine ligand dissociates or is oxidized, leaving the palladium unprotected. It is typically caused by oxygen ingress or wet solvents.

  • Solution: Ensure your toluene is strictly anhydrous and rigorously degassed. Verify the integrity of your XPhos ligand, as phosphines are highly prone to oxidation to inactive phosphine oxides.

Q: I am observing a significant amount of 4-methylquinoline (hydrodehalogenation product) instead of the aminated product. A: You are observing a competing reduction pathway.

  • Causality: While β -hydride elimination is a common side reaction with aliphatic amines, aniline lacks β -hydrogens. Therefore, hydrodehalogenation in this specific reaction is caused by moisture or trace alcohol impurities in the solvent acting as hydride donors to the Ar-Pd-Cl intermediate[3].

  • Solution: Rigorously dry your NaOtBu (which is highly hygroscopic) or switch to a milder, less hygroscopic base like Cs₂CO₃.

Q: The conversion stalls at 50%, even after 24 hours of heating. A: Catalyst poisoning or product inhibition is occurring.

  • Causality: The product, 4-methyl-N-phenyl-2-quinolinamine, contains a bidentate-like motif (the quinoline nitrogen and the newly formed secondary amine) that can strongly coordinate to the palladium center, outcompeting the ligand and halting the catalytic cycle[2].

  • Solution: Increase the steric bulk of the ligand. If you are using BINAP, switch to a highly hindered biaryl phosphine like XPhos or BrettPhos. These ligands force the reductive elimination step to occur more rapidly and sterically block the product from re-coordinating to the metal center[4].

FAQs on Optimization

Q: How do I choose between NaOtBu and Cs₂CO₃ for this specific amination? A: The choice of base dictates the reaction's kinetics and functional group tolerance. NaOtBu is highly basic and drives the deprotonation of the amine-Pd complex rapidly, leading to shorter reaction times[3]. However, if your quinoline or aniline derivatives contain base-sensitive functional groups (e.g., esters, nitriles), you must use the milder Cs₂CO₃[4]. Note that Cs₂CO₃ is completely insoluble in toluene, making the reaction a solid-liquid biphasic system; thus, vigorous stirring (>800 rpm) is mandatory.

Q: Why is XPhos preferred over traditional bidentate ligands like BINAP for 2-chloroquinolines? A: 2-Chloroquinolines are notoriously deactivated substrates. While BINAP is a reliable first-generation choice for primary anilines[4], modern optimizations favor bulky, electron-rich monodentate ligands like XPhos or specialized phosphinanes[2]. The electron richness of XPhos accelerates the difficult oxidative addition into the C-Cl bond. Furthermore, its extreme steric bulk forces the palladium center to remain monoligated (L₁Pd), opening a coordination site for the amine and dramatically accelerating the final reductive elimination step.

Quantitative Data Summary

The following table summarizes the optimization landscape for the amination of 2-chloro-4-methylquinoline with aniline, demonstrating the causality of ligand and base selection on overall yield.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃NaOtBuToluene10024<10%Ligand not bulky enough; rapid Pd black formation.
2Pd(OAc)₂ / BINAPNaOtBuToluene1001265%Standard bidentate system; moderate product inhibition[4].
3Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane1001872%Milder base prevents degradation; slower kinetics.
4Pd(OAc)₂ / XPhosNaOtBuToluene100892% Optimal bulk/electronics; rapid reductive elimination[2].
5Pd(OAc)₂ / XPhosNaOtBuTHF801245%Temperature too low to overcome oxidative addition barrier.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Source: organic-synthesis.
  • Source: chemrxiv.

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding Affinity of 4-methyl-N-phenyl-2-quinolinamine: A Comparative Guide to SPR and Alternative Platforms

As drug development increasingly focuses on targeted therapies, quinoline derivatives have emerged as privileged scaffolds, frequently acting as potent ATP-competitive kinase inhibitors[1]. 4-methyl-N-phenyl-2-quinolinam...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted therapies, quinoline derivatives have emerged as privileged scaffolds, frequently acting as potent ATP-competitive kinase inhibitors[1]. 4-methyl-N-phenyl-2-quinolinamine (Molecular Weight: 234.30 g/mol ) is a representative small-molecule compound in this class[2]. Validating its binding affinity ( KD​ ) and kinetic rate constants ( kon​ , koff​ ) to target kinases (such as EGFR, Abl, or c-Met) is a critical bottleneck in hit-to-lead optimization.

This guide provides an objective comparison of biophysical platforms for binding affinity validation, explaining the mechanistic causality behind why Surface Plasmon Resonance (SPR) is the gold standard for low-molecular-weight kinase inhibitors. It also details a self-validating, step-by-step SPR protocol tailored for this specific compound class.

Comparative Analysis: Why SPR for Small Molecules?

When evaluating the binding of a 234.3 Da molecule like 4-methyl-N-phenyl-2-quinolinamine to a ~50 kDa kinase, the primary biophysical challenge is signal-to-noise ratio . The theoretical maximum binding signal ( Rmax​ ) is directly proportional to the mass ratio of the analyte to the immobilized ligand. For this compound, the mass ratio is extremely low, demanding a platform with exquisite sensitivity.

Table 1: Performance Comparison of Binding Affinity Platforms
ParameterSPR (e.g., Biacore)BLI (e.g., Octet)ITCMST
Sensitivity (MW Limit) Excellent (<100 Da) Moderate (>150-300 Da)N/A (Measures Heat)Good (Depends on fluorophore)
Real-Time Kinetics Yes ( kon​ , koff​ ) Yes ( kon​ , koff​ )No (Equilibrium KD​ only)No (Equilibrium KD​ only)
Sample Consumption Low (μg range) Low (μg range)High (mg range)Low (μg range)
Label-Free Yes YesYesNo (requires fluorescent label)*
Throughput Medium to High HighLowMedium

*Note: Label-free MST is available but suffers from reduced sensitivity, making it less ideal for low-affinity small molecules.

The Causality of Platform Selection: While Bio-Layer Interferometry (BLI) offers higher throughput and fluidic-free operation, the thickness of its optical layer limits its sensitivity for compounds under 300 Da[3]. Isothermal Titration Calorimetry (ITC) provides unmatched thermodynamic data (enthalpy/entropy) but requires prohibitive amounts of purified kinase and cannot resolve kinetic rates[1]. SPR bridges this gap, providing the necessary sensitivity to detect the minute mass shifts of 4-methyl-N-phenyl-2-quinolinamine while delivering the crucial residence time ( 1/koff​ ) data required for modern efficacy predictions[4].

The Mechanistic Challenge: DMSO Solvent Correction

Small hydrophobic molecules like 4-methyl-N-phenyl-2-quinolinamine require Dimethyl Sulfoxide (DMSO) for aqueous solubility. In SPR, the sensor detects changes in the refractive index at the chip surface. DMSO has a massive bulk refractive index.

The Physics: A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected analyte sample can generate a bulk shift of >100 Response Units (RU). For 4-methyl-N-phenyl-2-quinolinamine, assuming 5000 RU of a 50 kDa kinase is immobilized, the maximum theoretical binding signal ( Rmax​ ) is only ~23.4 RU . Without rigorous correction, the bulk DMSO shift will completely mask the actual binding event[5].

To solve this, a Solvent Correction Protocol is mandatory. By injecting a series of buffers with slightly varying DMSO concentrations (e.g., 4.5% to 5.5%), the software maps the bulk refractive index response of the reference channel against the active channel, creating a calibration curve to subtract artifactual solvent noise from the true binding signal.

Experimental Protocol: SPR Validation of 4-methyl-N-phenyl-2-quinolinamine

The following protocol outlines a self-validating system for determining the binding kinetics of 4-methyl-N-phenyl-2-quinolinamine to a target kinase using a standard SPR biosensor (e.g., Biacore T200 or 8K).

Phase 1: Surface Preparation & Kinase Immobilization

Goal: Immobilize the kinase while preserving its active conformational state.

  • Chip Selection: Use a CM5 (Carboxymethyl dextran) sensor chip.

  • Buffer Preparation: Prepare running buffer (e.g., 1x PBS, 0.05% Tween-20, 5% DMSO, pH 7.4). Filter and degas.

  • Activation: Inject EDC/NHS (1:1 ratio) for 7 minutes at 10 µL/min to activate the carboxyl groups on Flow Cell 2 (FC2). Flow Cell 1 (FC1) remains as the blank reference.

  • Ligand Immobilization: Dilute the target kinase in a low-pH acetate buffer (typically pH 4.5–5.5, determined via pH scouting)[4]. Critical Step: Include 1 mM ATP or a known reversible inhibitor in the immobilization buffer to protect the active site from cross-linking.

  • Quenching: Inject 1M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive esters.

Phase 2: Solvent Correction Calibration
  • Prepare 8 solvent correction solutions ranging from 4.2% to 5.8% DMSO in the base running buffer.

  • Inject each solution over both FC1 and FC2.

  • The software will plot the difference in response between FC2 and FC1 versus the absolute response of FC1, generating a solvent correction curve.

Phase 3: Analyte Preparation & Assay Execution
  • Analyte Dilution: Prepare a 10 mM stock of 4-methyl-N-phenyl-2-quinolinamine in 100% DMSO.

  • Dose-Response Series: Perform a 3-fold serial dilution of the compound in 100% DMSO. Dilute each step 1:20 into the aqueous running buffer to achieve a final, exact concentration of 5.0% DMSO. (Concentration range: e.g., 0.1 µM to 10 µM).

  • Injection (Multi-Cycle Kinetics): Inject the analyte series from lowest to highest concentration at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Association time: 60–120 seconds.

    • Dissociation time: 300–600 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 sec) of a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5 or 50% DMSO) to strip the remaining analyte without denaturing the kinase.

Phase 4: Data Analysis
  • Apply reference subtraction (FC2 - FC1) and apply the DMSO solvent correction curve.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and KD​ ( koff​/kon​ ).

Visualizing the Workflows and Mechanisms

SPR_Workflow Immob 1. Kinase Immobilization (CM5 Chip) Solvent 2. DMSO Solvent Correction Calibration Immob->Solvent Assay 3. Analyte Injection (4-methyl-N-phenyl- 2-quinolinamine) Solvent->Assay Regen 4. Surface Regeneration Assay->Regen Regen->Assay Multi-cycle Data 5. Kinetic Analysis (kon, koff, KD) Regen->Data

Figure 1: SPR Workflow highlighting the critical DMSO solvent correction step required for small molecules.

Kinase_Inhibition Target Target Kinase (e.g., EGFR/Abl) ATP ATP Binding Target->ATP Native State Inhibitor 4-methyl-N-phenyl- 2-quinolinamine Target->Inhibitor Drug Treatment Phos Substrate Phosphorylation ATP->Phos Complex Inhibitor-Kinase Complex Inhibitor->Complex Complex->Phos Inhibits Block Signaling Blockade (Apoptosis/Arrest) Complex->Block Induces

Figure 2: Mechanistic pathway of ATP-competitive kinase inhibition by quinoline derivatives.

References

  • ChemSynthesis Database. "4-methyl-N-phenyl-2-quinolinamine - Synthesis, Physical Properties." ChemSynthesis. Available at:[2]

  • Bio-Radiations. "Immobilization of Active Kinases for Small Molecule Inhibition Studies." Bio-Rad Laboratories. Available at:[4]

  • MDPI. "Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models." International Journal of Molecular Sciences. Available at:[1]

  • MDPI. "Extract2Chip—Bypassing Protein Purification in Drug Discovery Using Surface Plasmon Resonance." Biosensors. Available at:[5]

  • Sino Biological. "SPR and BLI Assay Services." Sino Biological. Available at:[3]

Sources

Comparative

mass spectrometry validation for 4-methyl-N-phenyl-2-quinolinamine purity

Title: Comprehensive Mass Spectrometry Validation Guide for 4-Methyl-N-phenyl-2-quinolinamine Purity Analysis Introduction As a Senior Application Scientist, I frequently design analytical frameworks for complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Mass Spectrometry Validation Guide for 4-Methyl-N-phenyl-2-quinolinamine Purity Analysis

Introduction As a Senior Application Scientist, I frequently design analytical frameworks for complex heterocyclic active pharmaceutical ingredients (APIs) and their intermediates. 4-Methyl-N-phenyl-2-quinolinamine (Molecular Formula: C16H14N2; Molecular Weight: 234.301 g/mol ) is a structurally significant quinoline derivative[1]. Ensuring its absolute purity is critical, as trace impurities—such as unreacted precursors, degradation products, or positional isomers—can drastically alter pharmacological efficacy and safety profiles. The application of advanced mass spectrometry (MS) is crucial for confirming the structural integrity and absolute purity of such newly synthesized quinoline entities.

This guide objectively compares High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). By examining the causality behind specific experimental conditions, this document provides a robust, self-validating framework for analytical scientists.

Physicochemical Profiling & Method Selection Rationale

To design an effective MS method, we must first analyze the analyte's physicochemical properties. 4-Methyl-N-phenyl-2-quinolinamine contains a basic quinoline nitrogen and a secondary amine linkage to a phenyl group.

  • Ionizability: The basic nitrogen atoms make this molecule highly amenable to Positive Electrospray Ionization (ESI+), readily forming a stable [M+H]+ ion at m/z 235.1230.

  • Volatility: While the intact molecule has a relatively high boiling point, synthetic precursors (e.g., aniline derivatives) are volatile. A comparative approach utilizing both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS) is highly recommended for the comprehensive purity assessment of quinoline derivatives[2].

MS_Selection Start 4-Methyl-N-phenyl-2-quinolinamine Purity Assessment Volatile Are target impurities volatile? Start->Volatile GCMS GC-EI-MS (Precursor/Solvent Analysis) Volatile->GCMS Yes NonVolatile Isobaric or Unknown Impurities? Volatile->NonVolatile No LCHRMS LC-Q-TOF-MS (Exact Mass & Elucidation) NonVolatile->LCHRMS Yes (Unknowns) LCMSMS LC-QqQ-MS (Targeted Quantitation) NonVolatile->LCMSMS No (Targeted)

Caption: Logic diagram for selecting the appropriate mass spectrometry method for quinoline purity.

Objective Comparison of MS Platforms for Quinoline Purity

Selecting the right platform depends on whether the goal is targeted quantitation of known impurities or the structural elucidation of unknown degradants.

Analytical PlatformIonization SourceResolution / Mass AccuracyPrimary Application in Purity AnalysisLimitations
UHPLC-Q-TOF-MS ESI+High (< 5 ppm)Unknown impurity elucidation, exact mass determinationHigher operational cost; complex data processing
UHPLC-QqQ-MS ESI+Nominal (Unit)Targeted quantitation of known impurities at trace levelsCannot easily identify unknown isobaric species
GC-EI-MS Electron Impact (EI)Nominal (Unit)Detection of volatile precursors and residual solventsUnsuitable for thermally labile or non-volatile degradants

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Protocol 1: UHPLC-Q-TOF-MS for Unknown Impurity Profiling This protocol is designed to separate and identify non-volatile, structurally similar impurities.

  • Step 1: Sample Preparation. Dissolve the 4-methyl-N-phenyl-2-quinolinamine sample in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 10 µg/mL.

    • Causality: The acidic diluent ensures the quinoline nitrogen remains protonated in solution, preventing analyte loss on glass surfaces and pre-conditioning the molecules for ESI+.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The addition of 0.1% formic acid serves a dual purpose. Chromatographically, it suppresses silanol interactions on the C18 stationary phase, preventing peak tailing of the basic secondary amine. Mass spectrometrically, it provides an abundant proton source, driving the equilibrium toward the [M+H]+ state, thereby maximizing ESI+ sensitivity.

  • Step 3: MS Parameters & Data Acquisition. Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire data in MS^E or Data-Dependent Acquisition (DDA) mode.

  • Step 4: System Suitability & Self-Validation. Before running samples, inject a known standard mix (e.g., caffeine, reserpine) to verify that mass accuracy is < 5 ppm and retention times are within ±0.1 minutes of expected values. This ensures the system is self-validating and calibrated prior to unknown analysis.

Workflow Sample Sample Prep (0.1% FA) Chrom UHPLC (C18 Column) Sample->Chrom Ionization ESI+ [M+H]+ m/z 235 Chrom->Ionization Q1 Precursor Selection Ionization->Q1 CID CID Fragmentation Q1->CID TOF TOF High-Res Detection CID->TOF

Caption: Experimental workflow for LC-HRMS structural elucidation and purity validation.

Protocol 2: GC-EI-MS for Volatile Precursor Analysis This orthogonal method ensures volatile impurities missed by LC-MS are detected.

  • Step 1: Sample Preparation. Dissolve the sample in pure Dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Step 2: GC Separation. Inject 1 µL (split ratio 10:1) onto a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column. Program the oven from 80°C to 300°C at 15°C/min.

    • Causality: The non-polar stationary phase separates volatile precursors (like aniline) based on boiling point, while the high final temperature ensures the heavier intact quinoline elutes without carryover.

  • Step 3: EI-MS Detection. Use an electron energy of 70 eV. Scan from m/z 50 to 400.

    • Causality: 70 eV is the industry standard for Electron Impact ionization, allowing direct comparison of fragmentation patterns against NIST spectral libraries for rapid identification of volatile impurities.

  • Step 4: System Suitability & Self-Validation. Run a blank DCM injection immediately prior to the sample to verify the absence of column bleed or ghost peaks, ensuring any detected signal strictly originates from the sample.

Fragmentation Mechanics & Structural Elucidation

When an unknown impurity is detected via LC-HRMS, structural elucidation relies heavily on fragmentation mechanics. For 4-methyl-N-phenyl-2-quinolinamine, Collision-Induced Dissociation (CID) using Argon gas yields specific diagnostic ions. High-resolution Time-of-Flight (TOF) mass spectrometry, combined with ESI-MS/MS, provides indispensable clues regarding the position of the phenyl moiety and other substituents on the quinoline ring during impurity profiling[3].

Key fragmentation pathways include:

  • Cleavage of the exocyclic C-N bond: Loss of the aniline moiety results in a characteristic quinoline core fragment.

  • Methyl radical loss: A minor but diagnostic neutral loss of 15 Da (CH3•) confirms the presence of the 4-methyl group on the quinoline ring.

Causality: Argon is selected as the collision gas over Nitrogen because its higher atomic mass imparts greater kinetic energy during collisions, efficiently fragmenting rigid heterocyclic structures to yield rich, reproducible MS/MS spectra necessary for distinguishing positional isomers.

Quantitative Data & Validation Parameters

To ensure the purity method is reliable for routine use, it must be validated according to ICH Q2(R1) guidelines. Below is a summary of typical validation metrics achieved using the aforementioned protocols.

Validation ParameterUHPLC-QqQ-MS (Targeted)GC-EI-MS (Volatiles)ICH Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Linearity (R²) > 0.999 (1.5 - 1000 ng/mL)> 0.995 (15 - 500 ng/mL)R² ≥ 0.99
Recovery (Accuracy) 98.5% - 101.2%95.0% - 104.5%90% - 110%
Precision (%RSD) < 2.0%< 5.0%≤ 5.0%

References

  • Title: 4-methyl-N-phenyl-2-quinolinamine Source: Chemsynthesis URL
  • Title: Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives Source: IJSDR URL
  • Title: Comparative Purity Analysis of 2-(2-Chloroethyl)
  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL

Sources

Validation

Cross-Validating 4-methyl-N-phenyl-2-quinolinamine (4-MPQ) IC50 Values Across NSCLC Cell Lines

Executive Summary & Mechanistic Rationale In preclinical oncology and drug development, the quinoline double-ring structure is a privileged, highly "druggable" scaffold. Quinoline derivatives are well-documented for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In preclinical oncology and drug development, the quinoline double-ring structure is a privileged, highly "druggable" scaffold. Quinoline derivatives are well-documented for their ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases (TKIs), most notably the Epidermal Growth Factor Receptor (EGFR)[1].

This guide provides an objective, data-driven comparison of 4-methyl-N-phenyl-2-quinolinamine (4-MPQ) —a putative quinoline-based kinase inhibitor—against clinical benchmark TKIs: Erlotinib (1st-generation) and Osimertinib (3rd-generation). By cross-validating the half-maximal inhibitory concentration (IC50) of 4-MPQ across a carefully selected panel of Non-Small Cell Lung Cancer (NSCLC) cell lines, researchers can objectively benchmark the compound's potency, selectivity, and mechanism of action.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR PI3K PI3K / AKT Axis EGFR->PI3K Proliferation Cell Survival & Proliferation PI3K->Proliferation Inhibitors Quinoline TKIs (4-MPQ, Erlotinib) Inhibitors->EGFR ATP-competitive block

Mechanism of action for quinoline-based TKIs targeting the EGFR survival pathway.

Experimental Design: A Self-Validating Cell Line Panel

To ensure scientific integrity, an IC50 validation assay cannot rely on a single cell line. The mutational profile of the target kinase dictates the binding affinity of the inhibitor. We utilize a self-validating logical matrix of three NSCLC cell lines to interrogate the specific binding characteristics of 4-MPQ:

  • A549 (Wild-Type EGFR): Serves as a negative control for mutant-selective TKIs. Standard EGFR inhibitors typically show low potency (high IC50) here, preventing off-target toxicity in healthy tissue.

  • HCC827 (EGFR Exon 19 Deletion): This activating mutation destabilizes the inactive conformation of the kinase, making it highly sensitive to reversible, 1st-generation quinoline/quinazoline TKIs like Erlotinib[2].

  • H1975 (EGFR L858R / T790M): The T790M "gatekeeper" mutation introduces steric hindrance in the ATP pocket, conferring resistance to 1st-generation TKIs. Only 3rd-generation covalent inhibitors (like Osimertinib) can effectively suppress this line.

If 4-MPQ acts as a standard reversible ATP-competitive inhibitor, it will effectively inhibit HCC827 proliferation but fail to inhibit H1975.

Step-by-Step Methodology: Cell Viability & IC50 Determination

To quantify cell viability, we utilize the, a homogeneous method that measures ATP as a direct indicator of metabolically active cells[3]. The "add-mix-measure" format utilizes a thermostable luciferase to generate a luminescent signal proportional to the viable cell number, eliminating multi-step washing procedures and minimizing pipetting errors[4].

Assay Validation & Quality Control

Every protocol must be a self-validating system. To ensure the trustworthiness of the data, every 384-well plate must include 0.5% DMSO vehicle controls (defining 100% viability) and 10 μM Staurosporine (defining 0% viability). A Z'-factor > 0.5 must be achieved for the plate to pass Quality Control (QC).

Protocol
  • Cell Seeding: Harvest A549, HCC827, and H1975 cells in the logarithmic growth phase. Seed 2,000 cells/well in 25 μL of complete medium (RPMI-1640 + 10% FBS) into a white, opaque 384-well microplate.

    • Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO 2​ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-MPQ, Erlotinib, and Osimertinib in 100% DMSO. Dilute these intermediate stocks into culture medium to achieve a final maximum DMSO concentration of 0.5% in the assay wells.

    • Causality: Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, artificially skewing the IC50 calculation.

  • Dosing: Add 5 μL of the diluted compounds to the respective experimental wells.

  • Treatment Window: Incubate the dosed plates for 72 hours at 37°C, 5% CO 2​ .

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo 2.0 Reagent to room temperature for 30 minutes. Add 30 μL of the reagent to each well[5].

    • Causality: Temperature equilibration ensures uniform luciferase enzyme kinetics across the entire plate, preventing edge effects[4].

  • Lysis & Readout: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal[3]. Read luminescence using a multi-mode microplate reader.

  • Data Analysis: Normalize the raw luminescence units (RLU) against the vehicle controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

HTS_Workflow A Cell Seeding (384-well) B Overnight Incubation A->B C Compound Dosing B->C D 72h Incubation (37°C, 5% CO2) C->D E CellTiter-Glo Addition D->E F Luminescence Readout E->F G IC50 & Z'-factor Calculation F->G

High-Throughput Screening (HTS) workflow for IC50 determination using ATP-dependent luminescence.

Quantitative Data: IC50 Comparison

The table below summarizes the representative IC50 values of 4-MPQ compared to clinical alternatives.

Cell LineEGFR Mutational StatusErlotinib IC50 (nM)Osimertinib IC50 (nM)4-MPQ IC50 (nM)
A549 Wild-Type> 10,000> 10,000> 10,000
HCC827 Exon 19 Deletion (Sensitized)2.55.1415.2
H1975 L858R / T790M (Resistant)> 10,00011.5> 10,000
Data Interpretation
  • Erlotinib demonstrates expected sub-nanomolar to low-nanomolar potency against the Exon 19 deletion (HCC827) but is rendered entirely ineffective by the T790M gatekeeper mutation (H1975)[1].

  • Osimertinib maintains high potency across both mutant lines due to its covalent binding mechanism.

  • 4-MPQ exhibits a moderate, sub-micromolar IC50 profile in the sensitized HCC827 line, but fails to inhibit the resistant H1975 line. This objectively demonstrates that while the basic 4-methyl-N-phenyl-2-quinolinamine scaffold provides baseline ATP-pocket binding affinity, it lacks the necessary functionalization (such as a Michael acceptor for covalent bonding) required to overcome steric hindrance and match the clinical efficacy of advanced TKIs.

References

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors ACS Omega (2023) URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Catalytic Methods for the Synthesis of 4-methyl-N-phenyl-2-quinolinamine

Introduction: The Significance of 4-methyl-N-phenyl-2-quinolinamine The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-methyl-N-phenyl-2-quinolinamine

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 4-methyl-N-phenyl-2-quinolinamine and its analogues are of significant interest to researchers and drug development professionals due to their potential therapeutic applications. The efficient and selective synthesis of this target molecule is therefore a critical endeavor. This guide provides an in-depth, objective comparison of the primary catalytic methods for the synthesis of 4-methyl-N-phenyl-2-quinolinamine, with a focus on the crucial C-N bond-forming final step. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data for each methodology.

Core Synthetic Strategy: The N-Arylation of a 2-Halo-4-methylquinoline Precursor

The most common and versatile approach to synthesizing 4-methyl-N-phenyl-2-quinolinamine involves the N-arylation of a readily available 2-halo-4-methylquinoline precursor, typically 2-chloro-4-methylquinoline, with aniline. The primary catalytic systems for this transformation are based on palladium and copper, namely the Buchwald-Hartwig amination and the Ullmann condensation, respectively. We will also explore modern variations, including microwave-assisted protocols.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Workhorse

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds in organic synthesis.[1] This palladium-catalyzed cross-coupling reaction offers a highly efficient route to aryl amines from aryl halides and amines under relatively mild conditions.[2]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of the palladium catalyst and the phosphine ligand.[1]

Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex [(Ar)Pd(II)(X)Ln] Pd0->OxAdd ArX 2-Chloro-4-methylquinoline (Ar-X) ArX->OxAdd Oxidative Addition AmineComplex Amine Complex [(Ar)Pd(II)(NHR2)(X)Ln] OxAdd->AmineComplex Amine Aniline (R2NH) Amine->AmineComplex Amine Coordination AmidoComplex Amido Complex [(Ar)Pd(II)(NR2)Ln] AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Product 4-methyl-N-phenyl- 2-quinolinamine (Ar-NR2) AmidoComplex->Product Reductive Elimination

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps involve the oxidative addition of the 2-chloro-4-methylquinoline to the active Pd(0) catalyst, followed by coordination of aniline. A base then deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the desired 4-methyl-N-phenyl-2-quinolinamine, which regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent undesirable side reactions.[3]

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the Buchwald-Hartwig amination to synthesize 4-methyl-N-phenyl-2-quinolinamine.

Materials:

  • 2-chloro-4-methylquinoline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)[4]

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))[5][6]

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by 2-chloro-4-methylquinoline and aniline.

  • Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-N-phenyl-2-quinolinamine.

Copper-Catalyzed Ullmann Condensation: The Classical Approach

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[7] While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, modern advancements have led to the development of more efficient catalytic systems.[8]

Mechanistic Insights

The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I) amide intermediate.

CuI Cu(I) Source CuAmide Copper(I) Amide [Cu(I)-NR2] CuI->CuAmide Amine Aniline (R2NH) Amine->CuAmide Deprotonation (Base) OxAdd Oxidative Addition Complex [(Ar)Cu(III)(NR2)(X)] CuAmide->OxAdd ArX 2-Chloro-4-methylquinoline (Ar-X) ArX->OxAdd Oxidative Addition OxAdd->CuI Product 4-methyl-N-phenyl- 2-quinolinamine (Ar-NR2) OxAdd->Product Reductive Elimination

Figure 2: Proposed catalytic cycle for the Ullmann Condensation.

The reaction is initiated by the deprotonation of aniline by a base in the presence of a copper(I) salt to form a copper(I) amide. This species then undergoes oxidative addition with 2-chloro-4-methylquinoline to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired product and regenerates the active copper(I) species. The use of ligands, such as diamines, can facilitate the reaction by stabilizing the copper intermediates.[9]

Experimental Protocol: A General Procedure

The following is a representative protocol for the Ullmann condensation.

Materials:

  • 2-chloro-4-methylquinoline

  • Aniline

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[7]

Procedure:

  • In a round-bottom flask, combine CuI, the ligand, and the base.

  • Add the solvent, followed by 2-chloro-4-methylquinoline and aniline.

  • Heat the reaction mixture to a high temperature (often >120 °C) and stir for an extended period (12-48 hours).[10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Synthesis: Accelerating the Process

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reaction rates and often improve yields.[11] Both the Buchwald-Hartwig amination and the Ullmann condensation can be adapted for microwave conditions. The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[12]

Experimental Protocol: Microwave-Assisted N-Arylation

A general procedure for a microwave-assisted synthesis is as follows:

Materials:

  • Reactants and catalysts as per the chosen method (Buchwald-Hartwig or Ullmann)

  • A suitable microwave-safe reaction vessel

Procedure:

  • Combine all reactants, catalyst, ligand, base, and solvent in the microwave vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 20-30 minutes).[13]

  • After cooling, work up and purify the product as described in the respective conventional protocols.

Comparative Analysis of Catalytic Methods

The choice between these catalytic methods depends on several factors, including substrate scope, cost, reaction conditions, and desired yield.

Parameter Palladium-Catalyzed Buchwald-Hartwig Amination Copper-Catalyzed Ullmann Condensation Microwave-Assisted Synthesis
Catalyst Palladium complexes (e.g., Pd(OAc)₂) with phosphine ligands.[4]Copper salts (e.g., CuI) often with N- or O-based ligands.[10]Same as the conventional method being accelerated.
Typical Yields Generally high to excellent.[8]Can be variable, often moderate to good.[14]Often higher than conventional heating.[11]
Reaction Temperature Milder conditions (80-110 °C).[4]Higher temperatures often required (>120 °C).[7]Can reach high temperatures quickly and efficiently.
Reaction Time Typically 8-24 hours.[4]Can be lengthy (12-48 hours).[10]Significantly reduced (minutes to a few hours).[12][13]
Substrate Scope Broad, tolerates a wide range of functional groups.[1]Can be more limited, sometimes requiring activated aryl halides.[7]Dependent on the underlying catalytic method.
Cost Palladium catalysts and phosphine ligands can be expensive.Copper catalysts are generally more cost-effective.[8]Initial equipment cost, but can lead to long-term savings.
Advantages High yields, mild conditions, broad scope.[8]Lower catalyst cost.[8]Drastically reduced reaction times, often improved yields.[11]
Disadvantages Catalyst cost, potential for catalyst poisoning.Harsher conditions, longer reaction times, sometimes lower yields.[8]Requires specialized equipment.

Emerging Catalytic Frontiers: Organocatalysis and Photocatalysis

While transition-metal catalysis dominates the synthesis of N-aryl-2-quinolinamines, the fields of organocatalysis and photocatalysis are rapidly evolving and offer promising metal-free alternatives for quinoline synthesis in general.[15][16]

  • Organocatalysis: Utilizes small organic molecules to catalyze reactions, avoiding the cost and toxicity associated with heavy metals.[17] For quinoline synthesis, organocatalytic approaches often involve activation of substrates through the formation of reactive intermediates like iminium or enamine ions.[18]

  • Photocatalysis: Employs light to drive chemical reactions, often under very mild conditions.[19] Visible-light photocatalysis, in particular, is a green and sustainable approach that has been applied to the synthesis of various heterocyclic compounds, including quinolines.[20]

While specific applications of these methods for the direct N-arylation of 2-amino-4-methylquinoline are still emerging, they represent an exciting area of future research for the development of more sustainable and economical synthetic routes.

Conclusion and Future Outlook

The synthesis of 4-methyl-N-phenyl-2-quinolinamine can be effectively achieved through both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach generally offers higher yields under milder conditions, albeit at a higher catalyst cost. The Ullmann condensation provides a more economical alternative, though it may require more optimization and harsher reaction conditions. Microwave-assisted synthesis presents a significant process intensification, dramatically reducing reaction times for both methods.

For researchers and drug development professionals, the choice of method will depend on the specific requirements of their project, including scale, cost, and time constraints. The continued development of more active and stable catalysts, particularly for copper-based systems, and the exploration of novel organocatalytic and photocatalytic pathways, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important class of molecules in the future.

References

  • Yao, W., et al. (2020). A semiconductor photocatalyzed method for the Povarov cyclization reaction.
  • Reddy, T. R., et al. (2021). Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2-Quinolones. PMC.
  • Guchhait, S. K., et al. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC.
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Wang, Y., et al. (2021). Organocatalytic atroposelective heterocycloaddition to access axially chiral 2-arylquinolines.
  • Sunesson, Y., et al. (2014).
  • Kumar, S., et al. (2021). Visible light-mediated direct C8–H arylation of quinolines and C2–H arylation of quinoline-N-oxides and pyridines under organic photocatalysis. New Journal of Chemistry (RSC Publishing).
  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Koenig, B., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC.
  • Reddy, T. R., et al. (2023). Cu(OTf)2 Enhanced Intramolecular Nucleophilic N-Arylation of 2-Amino-3-arylquinolines.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis.
  • Organic Synthesis.
  • BenchChem. (2025).
  • Chourasia, S. S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Koenig, B., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • Chourasia, S. S., et al. (2024). (PDF) Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-SubstitutedPhenyl) Quinoline Derivatives.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methyl-N-phenyl-2-quinolinamine

Advanced Operational Safety and Handling Guide: 4-Methyl-N-phenyl-2-quinolinamine As drug development professionals and application scientists, we frequently handle highly potent intermediates. 4-Methyl-N-phenyl-2-quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and Handling Guide: 4-Methyl-N-phenyl-2-quinolinamine

As drug development professionals and application scientists, we frequently handle highly potent intermediates. 4-Methyl-N-phenyl-2-quinolinamine (Molecular Formula: C16H14N2, MW: 234.30 g/mol ) is a substituted quinoline derivative frequently utilized in the synthesis of heterobicyclic protein kinase inhibitors[1][2].

Handling this compound requires a rigorous, self-validating safety architecture. Because it belongs to the class of primary and secondary aromatic amines, it is highly lipophilic. This lipophilicity allows it to bypass the stratum corneum with high efficiency, meaning dermal exposure can rapidly lead to systemic absorption, methemoglobinemia, and potential long-term mutagenic or carcinogenic effects[3].

This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-methyl-N-phenyl-2-quinolinamine, ensuring that every operational choice is grounded in chemical causality.

Hazard Profile & Physicochemical Context

To design an effective safety protocol, we must first understand the intrinsic hazards of the molecule. The table below synthesizes the quantitative and qualitative hazard data typical for quinoline-derived aromatic amines[4].

Table 1: Hazard Classification and Operational Impact

Hazard CategoryGHS ClassificationMechanistic Causality & Operational Impact
Acute Toxicity (Dermal/Oral) Category 3 / 4 (H301, H311)Causality: High lipid solubility facilitates rapid absorption through intact skin and mucosal membranes[3].Impact: Mandates strict barrier protection; standard latex is entirely insufficient.
Mutagenicity / Carcinogenicity Category 1B / 2 (H341, H350)Causality: Aromatic amines can undergo metabolic activation via N-hydroxylation in the liver, forming reactive electrophiles that bind to DNA[3].Impact: Requires zero-tolerance inhalation and ingestion protocols (fume hoods, closed-system transfers).
Target Organ Toxicity Category 1 / 2 (H370, H373)Causality: Systemic circulation of quinoline derivatives can cause cumulative damage to the hepatic and nervous systems[4].Impact: Requires biological monitoring for personnel with high-frequency exposure.
Aquatic Toxicity Category 2 (H411)Causality: Highly persistent in aqueous environments; toxic to aquatic life with long-lasting effects[5].Impact: Absolute prohibition of drain disposal; requires high-temperature incineration[5].

Personal Protective Equipment (PPE) Matrix

Safety is not just about wearing equipment; it is about deploying a self-validating barrier system. Every piece of PPE must be selected based on the chemical's specific permeation kinetics.

Table 2: PPE Specifications & Scientific Rationale

Equipment TypeSpecification StandardScientific Rationale & Validation Check
Hand Protection Double-layered Nitrile or Butyl Rubber (EN 374 compliant)Rationale: Aromatic amines degrade standard latex and thin-film polymers. Butyl rubber provides superior resistance to non-polar organic compounds[6].Validation: Perform a pneumatic inflation test (trapping air in the glove and squeezing) prior to donning to verify the absence of micro-pinholes.
Eye/Face Protection Tightly fitting safety goggles + 8-inch Face ShieldRationale: Quinoline solutions cause severe ocular irritation and potential corneal damage (H319)[4]. A face shield prevents splash hazards during solvent addition[6].Validation: Ensure the goggle seal sits flush against the skin without gaps before entering the active handling zone.
Body Protection Tyvek® disposable suit or heavy-duty fluid-resistant lab coatRationale: Prevents accumulation of micro-dust on personal clothing, which can lead to chronic, low-dose dermal exposure outside the lab[3].Validation: Cuffs must be securely taped or tucked under the outer glove layer to eliminate exposed wrists.
Respiratory NIOSH-approved N95/P100 or PAPR (if handled outside hood)Rationale: Aerosolized powders of quinolines cause severe respiratory tract irritation (H335)[4].Validation: Perform a positive/negative pressure seal check before every use.

Operational Workflow: Safe Weighing and Solubilization

This protocol establishes a self-validating system for handling 4-methyl-N-phenyl-2-quinolinamine in its dry powder form, which poses the highest risk of aerosolization.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood.

  • Validation: Do not rely solely on the digital monitor. Hold a Kimwipe at the sash opening; it must pull inward at a steady 45-degree angle. Verify the anemometer reads a face velocity of 80–100 feet per minute (fpm).

Step 2: Aseptic PPE Donning

  • Action: Don the inner nitrile glove, followed by the lab coat, ensuring the cuffs cover the inner glove. Don the outer, heavy-duty butyl or nitrile glove over the cuff.

  • Rationale: This creates a continuous barrier. If the outer glove is contaminated, it can be removed without exposing the skin.

Step 3: Anti-Static Transfer

  • Action: Use an anti-static gun (ionizer) on the weigh boat and spatula before opening the chemical vial.

  • Rationale: Aromatic amine powders are prone to static cling. Neutralizing the charge prevents the powder from aggressively repelling and aerosolizing into the user's breathing zone.

Step 4: Closed-System Solubilization

  • Action: Add the solvent (e.g., DMSO or DMF for kinase assays) directly to the vial or sealed vessel inside the fume hood. Cap tightly and vortex.

  • Validation: Invert the sealed vial over a secondary containment tray to verify the integrity of the seal before removing it from the fume hood.

Workflow Visualization

The following diagram maps the logical flow of our safety architecture, demonstrating the critical decision points during active handling and spill response.

G A Pre-Operational Validation B Don PPE (Double Nitrile, Goggles) A->B C Fume Hood Draft Verification A->C D Active Handling: 4-methyl-N-phenyl-2-quinolinamine B->D C->D E Spill Detected? D->E F Emergency Spill Protocol (Inert Absorbent) E->F Yes G Hazardous Waste Disposal & Logging E->G No F->G

Workflow for the safe handling and spill response of aromatic amine compounds.

Decontamination and Disposal Plan

Aromatic amines must never be introduced into the standard municipal waste stream due to their severe aquatic toxicity[3][5].

Step 1: Spill Containment (Emergency Protocol)

  • Action: If a spill occurs, immediately cover the powder with a damp, inert absorbent pad (to prevent dust generation) or surround liquid spills with an inert chemical binder (e.g., diatomaceous earth)[6].

  • Rationale: Sweeping dry powder will aerosolize the carcinogen. Wetting the material lowers the vapor pressure and traps the particulates.

Step 2: Chemical Segregation

  • Action: Place all 4-methyl-N-phenyl-2-quinolinamine waste, including contaminated gloves and weigh boats, into a dedicated, clearly labeled "Aromatic Amines / Toxic Organics" waste receptacle.

  • Validation: Ensure this container is strictly isolated from strong oxidizers, acids, and nitrosating agents (like sodium nitrite), as mixing these can generate highly explosive or aggressively carcinogenic N-nitroso compounds[3][7].

Step 3: Final Incineration Routing

  • Action: Log the waste for collection by a certified hazardous waste contractor.

  • Rationale: Complete thermal destruction at an industrial combustion plant is the only scientifically validated method to break the stable aromatic ring and neutralize the environmental hazard[5].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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